Product packaging for 4,7-Dimethoxy-5-methyl-1,3-benzodioxole(Cat. No.:CAS No. 165816-66-0)

4,7-Dimethoxy-5-methyl-1,3-benzodioxole

货号: B1263459
CAS 编号: 165816-66-0
分子量: 196.2 g/mol
InChI 键: RJXJHEYXZURDJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4,7-Dimethoxy-5-methyl-1,3-benzodioxole is a natural product found in Taiwanofungus camphoratus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1263459 4,7-Dimethoxy-5-methyl-1,3-benzodioxole CAS No. 165816-66-0

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

165816-66-0

分子式

C10H12O4

分子量

196.2 g/mol

IUPAC 名称

4,7-dimethoxy-5-methyl-1,3-benzodioxole

InChI

InChI=1S/C10H12O4/c1-6-4-7(11-2)9-10(8(6)12-3)14-5-13-9/h4H,5H2,1-3H3

InChI 键

RJXJHEYXZURDJH-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1OC)OCO2)OC

规范 SMILES

CC1=CC(=C2C(=C1OC)OCO2)OC

其他CAS编号

165816-66-0

同义词

4,7-dimethoxy-5-methyl-1,3-benzodioxole

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole, a significant compound in the field of pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured data, and visual representations of the synthetic pathway.

Introduction

This compound and its derivatives have been identified as potentially valuable pharmaceutical agents, with research indicating their utility in inhibiting the growth of various tumor cells, including those associated with breast, liver, and prostate cancers[1]. The core structure, a substituted 1,3-benzodioxole, is a recurring motif in numerous biologically active natural products and synthetic compounds. This guide focuses on a specific synthetic route to this compound, providing the necessary details for its replication and characterization in a laboratory setting.

Synthesis of this compound

A two-step synthetic process has been developed for the preparation of this compound[1]. The overall reaction scheme is presented below.

Synthesis Workflow

Synthesis_Workflow 2,3,4,5-tetramethoxytoluene 2,3,4,5-tetramethoxytoluene Intermediate_A Demethylation Reaction 2,3,4,5-tetramethoxytoluene->Intermediate_A AlCl3, CH2Cl2 3,4-dihydroxy-2,5-dimethoxytoluene 3,4-dihydroxy-2,5-dimethoxytoluene Intermediate_A->3,4-dihydroxy-2,5-dimethoxytoluene Intermediate_B Methylenation Reaction 3,4-dihydroxy-2,5-dimethoxytoluene->Intermediate_B CH2BrCl, DMF, K2CO3 This compound This compound Intermediate_B->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-dihydroxy-2,5-dimethoxytoluene

  • In a flask maintained under a nitrogen atmosphere, dissolve 0.94 g (4.43 mmol) of 2,3,4,5-tetramethoxytoluene in 12 ml of anhydrous dichloromethane[1].

  • Add 1.30 g (9.77 mmol) of AlCl₃ in three portions, with a five-minute interval between each addition[1].

  • Stir the resulting mixture at room temperature for 30 minutes[1].

  • Heat the mixture to 40°C and allow it to react for at least 16 hours[1].

  • Upon completion, the reaction will yield 3,4-dihydroxy-2,5-dimethoxytoluene.

Step 2: Synthesis of this compound

  • The crude product from the previous step, 3,4-dihydroxy-2,5-dimethoxytoluene, is used directly.

  • In an alternative procedure, bromochloromethane can be used as a reactant in the presence of a high-polarity aprotic solvent such as dimethyl sulfoxide, N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or N-methyl-2-pyrrolidinone[1].

  • The reaction with 3,4-dihydroxy-2,5-dimethoxytoluene results in the formation of this compound[1].

  • The crude product is purified by column chromatography, eluting with a 1:5 mixture of ethyl acetate and hexane, to yield the pure product as a colorless liquid (85 mg, 69.8% yield)[1].

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Characterization Workflow

Characterization_Workflow Purified_Product 4,7-dimethoxy-5-methyl- 1,3-benzodioxole Spectroscopic_Analysis Spectroscopic Analysis Purified_Product->Spectroscopic_Analysis NMR 13C NMR Spectroscopic_Analysis->NMR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Interpretation Data Interpretation & Structural Confirmation NMR->Data_Interpretation MS->Data_Interpretation

Caption: Workflow for the characterization of the synthesized compound.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.20 g/mol [2]
CAS Number 165816-66-0[2][3]
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppmAssignment
15.78CH₃
56.80OCH₃
59.78OCH₃
101.32O-CH₂-O
108.82Aromatic CH
123.54Aromatic C
134.61Aromatic C
136.47Aromatic C
138.55Aromatic C
138.76Aromatic C
Solvent: CDCl₃, Frequency: 125 MHz[1]

Mass Spectrometry (MS)

m/zInterpretation
197[M+H]⁺
Ionization Method: Not specified[1]

Conclusion

This guide has detailed a viable synthetic route for this compound and presented its key characterization data. The provided experimental protocols and spectroscopic information serve as a valuable resource for researchers engaged in the synthesis of novel benzodioxole derivatives for potential therapeutic applications. The structured presentation of data and workflows is intended to facilitate the efficient replication and verification of these findings. Further research into the biological activities and potential signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

Physical and chemical properties of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-5-methyl-1,3-benzodioxole is a substituted benzodioxole derivative that has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and its role in modulating immune responses. The information presented here is intended to support further research and development efforts involving this compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [1][2]
CAS Number 165816-66-0[1]
Appearance Colorless liquid (as per synthesis product)

Note: Further experimental determination of physical properties is recommended for precise characterization.

Solubility

While specific quantitative solubility data is not available, general solubility characteristics can be inferred from its structure and related compounds. As a largely non-polar molecule, it is expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
15.78-CH₃
56.80-OCH₃
59.78-OCH₃
101.32O-CH₂-O
108.82Aromatic CH
123.54Aromatic C
134.61Aromatic C
136.47Aromatic C
138.55Aromatic C
138.76Aromatic C
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

m/zInterpretation
197[M+H]⁺ (Protonated Molecule)

Experimental Protocols

Synthesis of this compound

A reported synthesis method for this compound involves a two-step process starting from 2,3,4,5-tetramethoxytoluene.

Step 1: Demethylation

  • 2,3,4,5-tetramethoxytoluene is treated with a Lewis acid, such as boron trichloride (BCl₃), in an appropriate solvent like dichloromethane. This step selectively removes two of the methyl groups to form a dihydroxy intermediate.

Step 2: Methylenation

  • The resulting dihydroxy intermediate is then reacted with a dihalomethane, such as dibromomethane (CH₂Br₂), in the presence of a base (e.g., cesium carbonate) and a copper catalyst to form the methylenedioxy bridge.

Purification:

  • The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane.

Below is a DOT script representation of the synthesis workflow.

Synthesis_Workflow Synthesis of this compound Start 2,3,4,5-Tetramethoxytoluene Step1 Demethylation (e.g., BCl3, CH2Cl2) Start->Step1 Intermediate Dihydroxy Intermediate Step1->Intermediate Step2 Methylenation (e.g., CH2Br2, Cs2CO3, Cu catalyst) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis Workflow

Biological Activity: Modulation of Th2 Allergic Responses

This compound has been identified as a modulator of T helper 2 (Th2) cell-mediated allergic responses. It has been shown to attenuate the maturation and cytokine production of dendritic cells (DCs), which are key antigen-presenting cells that initiate Th2 polarization.

Signaling Pathway

The differentiation of naïve T cells into Th2 cells is a complex process orchestrated by dendritic cells. Upon encountering an allergen, dendritic cells become activated and present the processed antigen to naïve T cells. In the presence of specific signals, such as the cytokine Interleukin-4 (IL-4), these T cells differentiate into Th2 cells. Th2 cells then produce a characteristic set of cytokines, including IL-4, IL-5, and IL-13, which mediate the allergic inflammatory response.

The following diagram illustrates a simplified overview of the Th2 signaling pathway initiated by dendritic cells.

Th2_Signaling_Pathway Simplified Th2 Signaling Pathway in Dendritic Cells cluster_DC Dendritic Cell cluster_TCell T Cell Allergen Allergen DC Dendritic Cell (Antigen Presentation) Allergen->DC NaiveTCell Naïve T Cell DC->NaiveTCell Antigen Presentation IL4_production IL-4 Production IL4_production->NaiveTCell Polarization Signal Th2Cell Th2 Cell NaiveTCell->Th2Cell Differentiation Th2_Cytokines IL-4, IL-5, IL-13 Production Th2Cell->Th2_Cytokines Allergic_Inflammation Allergic Inflammation Th2_Cytokines->Allergic_Inflammation Mediate

Caption: Th2 Signaling Pathway

Conclusion

This compound presents as a compound of interest for further investigation, particularly in the context of immunomodulation and drug development for allergic diseases. This guide provides a foundational understanding of its properties and synthesis. However, to advance its potential applications, further experimental work is necessary to fully characterize its physical properties, spectroscopic profile, and to elucidate the precise molecular mechanisms underlying its biological activity. The development of standardized analytical methods will also be crucial for quality control and further research.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4,7-Dimethoxy-5-methyl-1,3-benzodioxole. This document details the available spectral data, outlines the experimental protocols for data acquisition, and presents a logical workflow for NMR analysis, making it a valuable resource for researchers in the fields of chemistry and drug development.

Introduction

This compound is a substituted benzodioxole derivative. The benzodioxole moiety is found in a variety of naturally occurring and synthetic compounds, some of which exhibit significant biological activity. Understanding the precise chemical structure is paramount for elucidating structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This guide focuses on the detailed ¹H and ¹³C NMR spectral characteristics of this specific molecule.

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound. It is important to note that while the ¹³C NMR data is attributed to the final product, the corresponding ¹H NMR data from the same source was reported for a synthetic intermediate. As such, a definitive, published ¹H NMR spectrum for the final compound could not be located in the searched resources. The ¹³C data is presented below, sourced from a US Patent describing the synthesis of the compound.

Table 1: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
15.78-CH₃
56.80-OCH₃
59.78-OCH₃
101.32O-CH₂-O
108.82Aromatic CH
123.54Aromatic C
134.61Aromatic C
136.47Aromatic C
138.55Aromatic C
138.76Aromatic C

Solvent: CDCl₃, Frequency: 125 MHz

Table 2: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data Not Available---

Note: The ¹H NMR data for the final compound was not explicitly available in the primary source reviewed. The data provided in the source corresponded to a synthetic intermediate, 3,4-dihydroxy-2,5-dimethoxytoluene.

Experimental Protocols

The following section outlines a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of the purified solid sample of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to avoid interfering with the magnetic field homogeneity.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.

  • Tuning and Matching: The probe is tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the spectrometer's electronics.

  • Locking: The spectrometer's lock system is engaged to the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For a routine spectrum, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal-to-noise.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be required to obtain a good quality spectrum, especially for quaternary carbons.

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates a typical workflow for the structural analysis of a small molecule using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup (Tune, Lock, Shim) transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration (¹H) reference->integrate for ¹H analyze_13C Analyze ¹³C Data (Number of Signals, Shifts) reference->analyze_13C analyze_1H Analyze ¹H Data (Shifts, Splitting, Integration) integrate->analyze_1H correlate Correlate ¹H & ¹³C Data analyze_1H->correlate analyze_13C->correlate structure Propose/Confirm Structure correlate->structure

Caption: Workflow for NMR-based structural elucidation.

Structure-Spectrum Correlation

A crucial aspect of NMR spectroscopy is the correlation of the observed spectral data with the molecular structure of the analyte. The following diagram illustrates the relationship between the chemical structure of this compound and its expected NMR signals.

Structure_Spectrum_Correlation cluster_structure Chemical Structure cluster_signals Expected NMR Signals img H_signals ¹H Signals: - Aromatic H - Methylene H (O-CH₂-O) - Methoxy H (-OCH₃) - Methyl H (-CH₃) img->H_signals gives rise to C_signals ¹³C Signals: - Aromatic C - Methylene C (O-CH₂-O) - Methoxy C (-OCH₃) - Methyl C (-CH₃) img->C_signals gives rise to

Caption: Correlation of chemical structure with expected NMR signals.

Conclusion

This technical guide has presented the available ¹H and ¹³C NMR spectral data for this compound, detailed a standard experimental protocol for data acquisition, and provided a logical workflow for NMR-based structural analysis. While the ¹³C NMR data is documented, a definitive source for the ¹H NMR spectrum of the final compound remains to be identified. The information and methodologies outlined herein are intended to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of benzodioxole-based compounds.

Mass Spectrometry of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly accessible mass spectral data for 4,7-Dimethoxy-5-methyl-1,3-benzodioxole is limited. To fulfill the structural and content requirements of this guide, the following sections will utilize data from a closely related and structurally similar compound, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde , as a practical example. The methodologies and principles described are broadly applicable to the analysis of benzodioxole derivatives.

Introduction

This compound is a substituted aromatic ether belonging to the benzodioxole class of compounds. Molecules within this class are of significant interest to researchers in fields ranging from medicinal chemistry to materials science due to their diverse biological activities and unique chemical properties. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This guide provides an in-depth overview of the mass spectrometric analysis of benzodioxole derivatives, using 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde as a case study to illustrate key principles of fragmentation and analytical workflows.

This document is intended for researchers, scientists, and drug development professionals who require a technical understanding of how mass spectrometry can be applied to the analysis of substituted 1,3-benzodioxoles.

Mass Spectral Data Summary

The electron ionization mass spectrometry (EIMS) data for the example compound, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, is presented in Table 1. The data was obtained using a direct-probe injection method with an ionization energy of 70 eV.[1]

Table 1: EIMS Data for 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde [1]

m/zRelative Abundance (%)Proposed Fragment
25290[M]⁺
25138[M-H]⁺
23730[M-CH₃]⁺
223100[M-C₂H₅]⁺
20957[M-C₃H₇]⁺
19318[M-C₃H₇-O]⁺
17918[M-C₃H₇-CH₂O]⁺

Fragmentation Pathway

The fragmentation of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde under electron ionization follows characteristic pathways for aromatic ethers and aldehydes. The molecular ion ([M]⁺) is observed at m/z 252 with high relative abundance. The base peak at m/z 223 corresponds to the loss of an ethyl group (C₂H₅) from the propyl side chain, a common fragmentation for alkyl-substituted aromatic compounds. Other significant fragments arise from the loss of a methyl group ([M-CH₃]⁺ at m/z 237) and the entire propyl group ([M-C₃H₇]⁺ at m/z 209).

G M [M]⁺˙ m/z 252 F237 [M-CH₃]⁺ m/z 237 M->F237 -CH₃˙ F223 [M-C₂H₅]⁺ m/z 223 M->F223 -C₂H₅˙ F209 [M-C₃H₇]⁺ m/z 209 M->F209 -C₃H₇˙

Caption: Proposed Fragmentation Pathway of the Example Compound.

Experimental Protocols

The following is a representative protocol for the analysis of benzodioxole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1 Sample Preparation

A stock solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile organic solvent, such as methanol or dichloromethane.[2] The solution is then serially diluted to an appropriate concentration for GC-MS analysis, typically in the range of 1-10 µg/mL.

4.2 GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

Experimental Workflow

The general workflow for the GC-MS analysis of a small organic molecule like a benzodioxole derivative is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect acquire Acquire Mass Spectrum detect->acquire library Library Search (e.g., NIST) acquire->library interpret Interpret Fragmentation acquire->interpret

Caption: General Workflow for GC-MS Analysis.

Conclusion

While direct mass spectral data for this compound remains elusive in the public domain, this guide provides a comprehensive framework for its analysis based on established methodologies and data from a closely related analogue. The provided protocols and illustrative fragmentation pathways serve as a robust starting point for researchers and scientists engaged in the structural elucidation of novel benzodioxole derivatives. The combination of gas chromatography for separation and electron ionization mass spectrometry for structural characterization is a powerful tool for the unambiguous identification of these and other small organic molecules.

References

Unveiling 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Technical Guide to Its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-5-methyl-1,3-benzodioxole, a notable benzenoid compound, has garnered significant attention within the scientific community for its promising pharmacological activities. This technical guide provides an in-depth exploration of its primary natural source, detailed methodologies for its isolation and purification, and quantitative data to support researchers in the fields of natural product chemistry, pharmacology, and drug development. The compound, recognized for its anti-inflammatory and antitumor potential, is predominantly sourced from the medicinal mushroom Antrodia cinnamomea.

Natural Sources

The principal and thus far exclusive documented natural source of this compound is the rare and valuable medicinal mushroom, Antrodia cinnamomea (synonymous with Antrodia camphorata and Taiwanofungus camphoratus)[1][2][3][4][5]. This fungus grows endemically on the inner heartwood of the Cinnamomum kanehirai Hayata tree in Taiwan[2]. The compound can be isolated from both the fruiting bodies and the cultured mycelia of the mushroom[3]. While other benzodioxole derivatives are common in the plant kingdom, current scientific literature has not identified other natural sources for this specific methylated and dimethoxylated benzodioxole.

Isolation and Purification Methodologies

The isolation of this compound from Antrodia cinnamomea involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from methodologies reported in scientific literature.

Experimental Protocol 1: Extraction and Fractionation

This protocol outlines the initial extraction from the fruiting bodies or mycelia of Antrodia cinnamomea.

Materials:

  • Dried and powdered Antrodia cinnamomea (fruiting bodies or mycelia)

  • Methanol (reagent grade)

  • Ethanol (reagent grade)

  • n-Hexane (reagent grade)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • The dried and powdered fungal material is subjected to extraction with methanol or ethanol. A typical procedure involves refluxing the material with the solvent[3][6]. For instance, five grams of the dry sample can be refluxed four times with methanol for six hours each time[6].

  • The resulting extract is filtered to remove solid residues[3][6].

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract[3].

  • For further fractionation to concentrate the benzenoid compounds, a liquid-liquid partitioning can be performed. A patent discloses a method involving sequential extraction with an ethanol solution followed by an n-hexane solution to obtain an n-hexane extract enriched with benzenoid compounds, including this compound[7].

Experimental Protocol 2: Chromatographic Purification

Following initial extraction and fractionation, the enriched extract undergoes chromatographic separation to isolate the pure compound.

Materials:

  • Crude extract or benzenoid-rich fraction

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, acetone, chloroform, methanol)

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

Procedure:

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, such as n-hexane-acetone or chloroform-methanol, to separate fractions based on polarity[3].

  • Size-Exclusion Chromatography: Fractions containing the target compound can be further purified using a Sephadex LH-20 column[3].

  • Semi-Preparative HPLC: For final purification to a high degree of purity, semi-preparative HPLC with a reverse-phase C18 column is employed. The mobile phase and gradient conditions are optimized to achieve baseline separation of the target compound from other constituents[3].

Quantitative Analysis

For the quantification of this compound in extracts of Antrodia cinnamomea, a validated High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) method has been developed[1].

Experimental Protocol 3: HPLC-ESI-MS/MS Quantification

Instrumentation:

  • HPLC system coupled with a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source[1].

  • Reverse-phase column (e.g., Cosmosil 5C18-AR-II, 250 × 4.6 mm)[6].

Procedure:

  • Sample Preparation: A known amount of the dry extract is dissolved in a suitable solvent, typically methanol, immediately before analysis[6].

  • Chromatographic Separation: The sample is injected into the HPLC system. A gradient elution is performed using a mobile phase consisting of acetonitrile and an aqueous solution (e.g., 0.0085% H3PO4 in water)[6].

  • Mass Spectrometric Detection: The eluent is introduced into the ESI-MS/MS system. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode. The specific MRM transition for this compound is m/z 197/139[1].

Data Presentation

The following tables summarize the quantitative data available for the analysis of this compound.

Parameter Value Method Reference
Linearity (R²)> 0.997HPLC-ESI-MS/MS[1]
Intra-day Precision< 1.97%HPLC-ESI-MS/MS[1]
Inter-day Precision< 2.53%HPLC-ESI-MS/MS[1]
Overall Recovery87.55% - 95.41%HPLC-ESI-MS/MS[1]

Table 1: Validation Parameters for the Quantification of this compound.

Activity IC₅₀ Value Assay Reference
Anti-inflammatory5.08 µg/mLInhibition of superoxide anion generation in human neutrophils[8]

Table 2: Bioactivity Data for this compound.

Visualizations

The following diagrams illustrate the logical workflows for the isolation and analysis of this compound.

Isolation_Workflow Start Dried & Powdered Antrodia cinnamomea Extraction Solvent Extraction (Methanol or Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partition (n-Hexane) Crude_Extract->Fractionation Enriched_Fraction Benzenoid-Rich Fraction Fractionation->Enriched_Fraction Column_Chrom Silica Gel Column Chromatography Enriched_Fraction->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Semi_Prep_HPLC Semi-Preparative Reverse-Phase HPLC Sephadex->Semi_Prep_HPLC Pure_Compound Pure 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole Semi_Prep_HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Analytical_Workflow Sample_Prep Sample Preparation (Extraction & Dilution) HPLC_Injection Injection into HPLC System Sample_Prep->HPLC_Injection RP_Separation Reverse-Phase C18 Chromatographic Separation HPLC_Injection->RP_Separation ESI_Source Electrospray Ionization (ESI) RP_Separation->ESI_Source Mass_Analyzer Triple-Quadrupole Mass Analyzer ESI_Source->Mass_Analyzer MRM_Detection Multiple Reaction Monitoring (MRM) Detection (m/z 197 -> 139) Mass_Analyzer->MRM_Detection Quantification Quantification MRM_Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound.

References

The Discovery and Therapeutic Potential of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dimethoxy-5-methyl-1,3-benzodioxole (DMB), a naturally occurring benzodioxole derivative, has garnered significant interest within the scientific community for its diverse pharmacological activities. Initially identified as a constituent of the medicinal mushroom Antrodia cinnamomea, subsequent research has unveiled its potent anti-inflammatory, anti-allergic, and antitumor properties. This technical guide provides a comprehensive literature review on the discovery of DMB, detailing its synthesis, isolation, and characterization. Furthermore, it elucidates the molecular mechanisms underlying its therapeutic effects, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of pharmaceutical research. This compound (DMB) is a prime example of a bioactive molecule of natural origin with promising medicinal applications. First isolated from Antrodia cinnamomea, a mushroom highly valued in traditional Chinese medicine, DMB has been the subject of various studies to elucidate its chemical properties and biological functions. This document serves as an in-depth guide, summarizing the key findings related to DMB, with a focus on its discovery, synthesis, and mechanisms of action.

Physicochemical Properties and Spectroscopic Data

The structural characterization of this compound is crucial for its identification and synthesis. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₄[1][2]
Molecular Weight196.20 g/mol [1]
CAS Number165816-66-0[1][2]
AppearanceColorless liquid[3]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹³C NMR (125 MHz, CDCl₃)δ 15.78, 56.80, 59.78, 101.32, 108.82, 123.54, 134.61, 136.47, 138.55, 138.76[3]
Mass Spectrometry (MS)m/e: 197 (M+H)⁺[3]

Discovery and Isolation

This compound was first identified as a bioactive benzenoid compound from the fruiting bodies and cultured mycelia of the medicinal mushroom Antrodia cinnamomea.[4] The isolation of DMB from its natural source typically involves the following steps:

Experimental Protocol for Isolation from Antrodia cinnamomea
  • Extraction: Freeze-dried and powdered mycelia of A. cinnamomea are extracted with methanol. The resulting filtrate is concentrated under reduced pressure to yield a crude methanol extract.[4]

  • Purification: The crude extract is then subjected to further purification, commonly using column chromatography, to isolate DMB.[4] A study reported the extraction of 4.79 g of DMB from 5 kg of freeze-dried mycelia.[4] High-performance liquid chromatography (HPLC) is also utilized for the identification and quantification of DMB in extracts of A. cinnamomea.[2]

Chemical Synthesis

The chemical synthesis of this compound has been developed to provide a reliable and scalable source of the compound for research and potential pharmaceutical production, independent of its natural availability. A two-step process has been described for its preparation.[3]

Experimental Protocol for the Synthesis of this compound

Step 1: Preparation of 3,4-dihydroxy-2,5-dimethoxytoluene

  • In a flask under a nitrogen atmosphere, 0.94 g (4.43 mmol) of 2,3,4,5-tetramethoxytoluene is dissolved in 12 ml of anhydrous dichloromethane.[3]

  • 1.30 g (9.77 mmol) of aluminum chloride (AlCl₃) is added in three portions with a five-minute interval between each addition.[3]

  • The mixture is stirred at room temperature for 30 minutes and then heated to 40°C for at least 16 hours.[3]

  • After cooling to room temperature, the reaction mixture is poured into 60 ml of iced water and extracted three times with 20 ml of dichloromethane.[3]

  • The combined organic layers are washed with saturated sodium chloride solution, dried over sodium sulfate (Na₂SO₄), and filtered. The solvent is removed to yield a brown oily raw product.[3]

  • The raw product is purified by column chromatography (eluted with ethyl acetate/hexane = 1/4 to 1/1) to give pure 3,4-dihydroxy-2,5-dimethoxytoluene.[3]

Step 2: Preparation of this compound

  • 240 mg (1.35 mmol) of the 3,4-dihydroxy-2,5-dimethoxytoluene intermediate is dissolved in 3 ml of dimethyl sulfoxide (DMSO).[3]

  • 227 mg (1.76 mmol) of bromochloromethane and 442 mg (1.35 mmol) of cesium carbonate (Cs₂CO₃) are added to the solution.[3]

  • The mixture is heated to 110°C in an oil bath under a nitrogen atmosphere and allowed to react for 16 hours.[3]

  • After cooling, the mixture is diluted with 15 ml of water and extracted three times with 20 ml of ethyl acetate.[3]

  • The combined organic layers are washed with saturated sodium chloride solution, dried over sodium sulfate, and filtered. The solvent is removed to yield the crude product.[3]

  • The crude product is purified by column chromatography (eluted with ethyl acetate/hexane = 1/5) to yield this compound as a colorless liquid.[3]

Biological Activity and Signaling Pathways

This compound has demonstrated significant therapeutic potential through its modulation of key signaling pathways involved in inflammation, allergic responses, and cancer.

Anti-Allergic and Anti-Inflammatory Activity

DMB has been shown to attenuate dendritic cell-mediated Th2 allergic responses.[5] It effectively reduces the maturation and cytokine production in bone marrow-derived dendritic cells (BMDCs) induced by the Th2 adjuvant cholera toxin.[5] The mechanism of action involves the inhibition of molecular processes critical for Th2 induction.[5]

G cluster_DMB This compound (DMB) cluster_DC Dendritic Cell cluster_Th2 Th2 Polarization DMB DMB cAMP cAMP Activation DMB->cAMP IL33 IL-33 Production DMB->IL33 IRF4_Tim4 IRF4/Tim4 Upregulation DMB->IRF4_Tim4 Th2_Polarization Th2 Polarization and Allergic Response cAMP->Th2_Polarization IL33->Th2_Polarization IRF4_Tim4->Th2_Polarization

Figure 1. Proposed mechanism of DMB in attenuating Th2 allergic responses.

Antitumor Activity

In addition to its anti-allergic effects, DMB has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of human colon cancer cells.[6] The antitumor effects of DMB are, at least in part, mediated through the activation of the p53-mediated p27/Kip1 signaling pathway, leading to cell cycle arrest and inhibition of tumor growth.[6]

G cluster_DMB This compound (DMB) cluster_CellCycle Cell Cycle Regulation in Cancer Cells DMB DMB p53 p53 DMB->p53 activates p27 p27/Kip1 p53->p27 induces Cyclins Cyclins D1, D3, A p27->Cyclins inhibits G0G1_Arrest G0/G1 Phase Cell Cycle Arrest p27->G0G1_Arrest Cyclins->G0G1_Arrest Tumor_Growth Tumor Growth G0G1_Arrest->Tumor_Growth

Figure 2. Antitumor signaling pathway of DMB via p53-mediated p27/Kip1 activation.

Conclusion

This compound is a promising natural product with well-documented anti-allergic and antitumor activities. Its discovery in Antrodia cinnamomea has paved the way for further investigation into its therapeutic potential. The established synthetic route provides a means to produce DMB for extensive preclinical and clinical studies. The elucidation of its mechanisms of action, particularly its influence on dendritic cell-mediated immune responses and cancer cell cycle regulation, highlights its potential as a lead compound for the development of novel drugs. Further research is warranted to fully explore the pharmacological profile of DMB and its derivatives for various therapeutic applications.

References

Toxicological Profile of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 4,7-Dimethoxy-5-methyl-1,3-benzodioxole and its structurally related isomers, dillapiole and apiol. Direct toxicological studies on this compound are limited. Therefore, a read-across approach has been employed, utilizing data from its isomers to infer a potential toxicological profile. This information is intended for research and professional purposes and should not be considered a definitive safety assessment.

Introduction

This compound is a substituted methylenedioxybenzene derivative. Compounds within this chemical class, including its isomers dillapiole and apiol, are known for their biological activities, which has led to their investigation in various fields, including agriculture and pharmacology. Understanding the toxicological profile of these compounds is crucial for assessing their safety and potential for development. This technical guide summarizes the available toxicological data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.

Quantitative Toxicological Data

Due to the scarcity of direct studies on this compound, this section presents data on its isomers, dillapiole and apiol. This information can be used for a preliminary assessment based on structural similarity.

Table 1: Acute Toxicity Data for Dillapiole

Test SpeciesRoute of AdministrationLD50 ValueReference
MouseOral1000 mg/kg[Indian Journal of Pharmacy. Vol. 34, Pg. 69, 1972](--INVALID-LINK-- scentscompany.com/data/rw1004881.html)

Table 2: Qualitative Toxicological Observations for Apiol

EffectSpeciesRoute of AdministrationObservations
HepatotoxicityHumanOralHigh doses can cause liver damage.
NephrotoxicityHumanOralHigh doses can cause kidney damage.
AbortifacientHumanOralHistorically used to induce abortion.

Experimental Protocols

This section details generalized protocols for key toxicological assays relevant to the assessment of benzodioxole derivatives. These protocols are based on established methodologies and OECD guidelines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for In Vitro Cytotoxicity (MTT Assay)

start Seed cells in a 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for a specified duration (e.g., 24, 48, 72 hours) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Experimental Workflow for the Ames Test

start Prepare bacterial strains (e.g., Salmonella typhimurium) mix Mix bacterial culture, test compound, and S9 mix (for metabolic activation) in top agar start->mix prepare_plates Prepare minimal glucose agar plates plate Pour the mixture onto minimal glucose agar plates prepare_plates->plate mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count the number of revertant colonies incubate->count analyze Compare the number of revertant colonies in treated vs. control plates count->analyze end End analyze->end

Caption: A simplified workflow for conducting the Ames test to assess mutagenicity.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Workflow for Cytochrome P450 Inhibition Assay

start Prepare human liver microsomes and CYP-specific substrates incubation Incubate microsomes with the test compound at various concentrations start->incubation add_substrate Add a CYP-specific substrate to initiate the reaction incubation->add_substrate stop_reaction Stop the reaction after a defined time add_substrate->stop_reaction analysis Analyze the formation of the metabolite using LC-MS/MS stop_reaction->analysis calculate_ic50 Calculate the IC50 value for CYP inhibition analysis->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an in vitro cytochrome P450 inhibition assay.

Potential Signaling Pathways and Mechanisms of Toxicity

Based on the toxicological data of related benzodioxole derivatives, several potential mechanisms of toxicity can be proposed for this compound.

Induction of Apoptosis via Mitochondrial Pathway

Some benzodioxole derivatives have been shown to induce apoptosis. A common pathway for chemically induced apoptosis involves the mitochondria.

Proposed Mitochondrial Apoptosis Pathway

compound This compound mitochondria Mitochondria compound->mitochondria mmp Disruption of Mitochondrial Membrane Potential (ΔΨm) mitochondria->mmp cytochrome_c Release of Cytochrome c mmp->cytochrome_c caspase9 Activation of Caspase-9 cytochrome_c->caspase9 caspase3 Activation of Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction.

Interaction with Cytochrome P450 Enzymes

Benzodioxole derivatives are known to interact with cytochrome P450 (CYP) enzymes. This interaction can lead to metabolic activation, producing reactive intermediates, or inhibition of CYP activity, leading to drug-drug interactions.

Logical Relationship of CYP450 Interaction

compound This compound cyp450 Cytochrome P450 Enzymes compound->cyp450 metabolism Metabolism cyp450->metabolism inhibition Inhibition cyp450->inhibition reactive_metabolite Reactive Metabolite Formation metabolism->reactive_metabolite ddi Drug-Drug Interactions inhibition->ddi toxicity Cellular Toxicity reactive_metabolite->toxicity

Caption: Interaction of the compound with Cytochrome P450 enzymes.

Conclusion and Future Directions

The toxicological data specifically for this compound is currently insufficient for a comprehensive risk assessment. However, by applying a read-across approach from its isomers, dillapiole and apiol, potential hazards can be inferred. The available data suggests that this class of compounds may exhibit moderate acute toxicity and has the potential to induce cytotoxicity, possibly through the induction of apoptosis. Furthermore, interactions with cytochrome P450 enzymes are likely, which could lead to metabolic activation or drug-drug interactions.

To establish a definitive toxicological profile for this compound, the following studies are recommended:

  • Acute toxicity studies (oral, dermal, and inhalation routes) to determine LD50/LC50 values.

  • In vitro cytotoxicity studies in relevant cell lines (e.g., HepG2 for hepatotoxicity) to determine IC50 values.

  • Genotoxicity studies , including an Ames test and an in vitro micronucleus assay.

  • Mechanistic studies to investigate the potential for apoptosis induction, mitochondrial toxicity, and inhibition of key cytochrome P450 enzymes.

The generation of robust toxicological data is essential for the safe handling and potential development of this compound for any application.

In-Depth Technical Guide to the Biological Activity of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (DMB), a naturally occurring benzodioxole derivative, and related compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to mitigate inflammatory responses in cellular models.

Quantitative Data

The anti-inflammatory effects of DMB have been quantified by measuring the reduction of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

CompoundAssayCell LineConcentrationEffect
This compound (DMB)Nitric Oxide (NO) ProductionRAW264.762.5 - 500 µMDose-dependent decrease in NO production
This compound (DMB)Interleukin-1β (IL-1β) ProductionRAW264.762.5 - 500 µMSignificant decrease in IL-1β levels. At 500 µM, IL-1β was reduced to 13.2 pg/mL from a stimulated level of 101.5 pg/mL
This compound (DMB)Tumor Necrosis Factor-α (TNF-α) ProductionRAW264.762.5 - 500 µMSlight inhibition of TNF-α production
This compound (DMB)Inducible Nitric Oxide Synthase (iNOS) Protein ExpressionRAW264.762.5 - 500 µMDose-dependent suppression of iNOS protein levels
This compound (DMB)Cyclooxygenase-2 (COX-2) Protein ExpressionRAW264.762.5 - 500 µMDose-dependent suppression of COX-2 protein levels
Signaling Pathway

DMB exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Heme Oxygenase-1 (HO-1) signaling pathways. DMB treatment inhibits the nuclear translocation of NF-κB p65, a key step in the inflammatory cascade. This is associated with a decrease in the phosphorylation and degradation of its inhibitor, IκB-α. Furthermore, DMB has been shown to upregulate the expression of the antioxidant enzyme HO-1.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65) NFkB_n NF-κB (p65) NFkB->NFkB_n Translocates IkBa_NFkB->NFkB Releases HO1 HO-1 HO1->IKK Inhibits DMB 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole (DMB) DMB->TLR4 Inhibits DMB->IKK Inhibits DMB->HO1 Induces Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, TNF-α) NFkB_n->Inflammatory_Genes Induces

DMB Anti-inflammatory Signaling Pathway
Experimental Protocol: LPS-Induced Inflammation in RAW264.7 Cells

Cell Culture and Treatment:

  • RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • The cells are then treated with various concentrations of DMB (e.g., 62.5, 125, 250, and 500 µM) in the presence of 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) is mixed with the supernatant.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

  • The concentrations of pro-inflammatory cytokines such as IL-1β and TNF-α in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, NF-κB p65, IκB-α, and HO-1, followed by incubation with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-allergic Activity

DMB has been identified as a potential agent for mitigating allergic reactions by modulating the immune response.

Mechanism of Action

DMB has been shown to attenuate dendritic cell (DC)-mediated Th2 allergic responses. It effectively reduces the maturation and cytokine production of bone marrow-derived dendritic cells (BMDCs) induced by the Th2 adjuvant cholera toxin (CT). The underlying mechanism involves the blockage of cAMP activation, subsequent IL-33 production, and the upregulation of IRF4/Tim4 in activated BMDCs.

G cluster_stimulation Stimulation cluster_dc Dendritic Cell (DC) CT Cholera Toxin (CT) cAMP cAMP Activation CT->cAMP Induces IL33 IL-33 Production cAMP->IL33 Leads to IRF4_Tim4 IRF4/Tim4 Upregulation IL33->IRF4_Tim4 Leads to DC_Maturation DC Maturation & Cytokine Production IRF4_Tim4->DC_Maturation Promotes Th2_Polarization Th2 Polarization DC_Maturation->Th2_Polarization Drives DMB 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole (DMB) DMB->cAMP Inhibits DMB->IL33 Inhibits DMB->IRF4_Tim4 Inhibits

DMB Anti-allergic Mechanism of Action
Experimental Protocol: In Vivo Murine Food Allergy Model

Note: A detailed, step-by-step protocol for the in vivo food allergy model was not available in the provided search results. The following is a generalized workflow based on common practices in the field.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Sensitization Sensitize mice with allergen (e.g., OVA) and adjuvant (e.g., CT) Treatment_Sensitization Administer DMB or vehicle control Challenge Challenge mice with the allergen Treatment_Sensitization->Challenge Symptoms Monitor allergic symptoms (e.g., anaphylaxis score, diarrhea) Challenge->Symptoms Immune_Response Measure Th2 immune responses (e.g., allergen-specific IgE, cytokine levels) Challenge->Immune_Response

Workflow for In Vivo Food Allergy Model

Anticancer Activity

Quantitative Data for 1,3-Benzodioxole Derivatives

The following table summarizes the cytotoxic activity of various 1,3-benzodioxole derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of this compound but belong to the same broader chemical class.

CompoundCell LineIC50 (µM)
(E)-3-(benzo[d][1]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamideMDA-MB-231 (Breast Cancer)4.92 ± 1.09
5-Fluorouracil (Control)MDA-MB-231 (Breast Cancer)18.06 ± 2.33
Experimental Protocol: MTT Assay for Cytotoxicity

Cell Culture and Treatment:

  • Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of the test compound (e.g., 1,3-benzodioxole derivatives) for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay:

  • Following the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • The formazan crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Other Potential Biological Activities

While research has primarily focused on the anti-inflammatory, anti-allergic, and potential anticancer activities of DMB and its derivatives, the broader 1,3-benzodioxole scaffold is known for a range of other biological effects, suggesting potential avenues for future investigation of DMB. These include antioxidant and antimicrobial activities. At present, there is a lack of specific quantitative data and detailed experimental protocols for these activities for this compound.

Antioxidant Activity

The antioxidant potential of DMB and its derivatives could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Antimicrobial Activity

The antimicrobial properties could be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Conclusion

This compound (DMB) is a promising natural compound with well-documented anti-inflammatory and anti-allergic properties. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and dendritic cell-mediated immune responses, make it an attractive candidate for further therapeutic development. While its anticancer potential is suggested, further studies are required to establish specific efficacy and quantitative measures. The broader class of 1,3-benzodioxole derivatives exhibits a wide range of biological activities, indicating that DMB and its synthetic analogs warrant continued investigation for various pharmacological applications. This guide provides a foundational resource for researchers and drug development professionals to advance the understanding and potential applications of this important class of molecules.

References

An In-depth Technical Guide to Structural Analogs of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Synthesis, Pharmacological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB), a natural product isolated from Antrodia camphorata, and its structural analogs have emerged as a promising class of molecules with diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these benzodioxole derivatives. Particular emphasis is placed on their potential as anticancer agents, detailing their effects on cell viability, proliferation, migration, and invasion. This document serves as a resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols and insights into the signaling pathways modulated by this scaffold.

Introduction

The 1,3-benzodioxole moiety is a key pharmacophore found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] this compound (DMB) has garnered significant attention for its potential therapeutic applications, particularly in oncology.[1][2] Structural modifications of the DMB core have led to the development of a variety of analogs with enhanced potency and selectivity. This guide will explore these structural variations, their synthesis, and their impact on biological activity, with a focus on their anticancer properties.

Synthesis of Structural Analogs

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy for the core scaffold synthesis is a two-step process starting from 2,3,4,5-tetramethoxytoluene. This is followed by demethylation and subsequent cyclization to form the 1,3-benzodioxole ring.

A variety of synthetic methodologies have been employed to introduce diverse functionalities onto the benzodioxole scaffold. These include formylation, the Suzuki-Miyaura coupling reaction, and the Huisgen 1,3-dipolar cycloaddition, allowing for the generation of a wide array of structural analogs.

General Synthetic Workflow:

start Starting Material (e.g., 2,3,4,5-tetramethoxytoluene) step1 Step 1: Demethylation (e.g., AlCl3) start->step1 step2 Step 2: Cyclization (e.g., Bromochloromethane) step1->step2 core Core Scaffold (this compound) step2->core mod Functional Group Modification core->mod analog Structural Analog mod->analog

Caption: General synthetic workflow for this compound and its analogs.

Pharmacological Activity

Structural analogs of this compound have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their anticancer potential.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of benzodioxole derivatives against various human cancer cell lines. The antiproliferative activity is often attributed to the induction of cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Selected 1,3-Benzodioxole Analogs

CompoundCell LineAssay TypeIC50 (µM)Reference
(E)-3-(benzo[d][3][4]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-231 (Breast Cancer)MTT4.92 ± 1.09[5]
5-fluorouracil (5-Fu)MDA-MB-231 (Breast Cancer)MTT18.06 ± 2.33[5]
4-(1,3-Benzodioxol-5-yl)-1-([1,10-biphenyl]-4-ylmethylene) thiosemicarbazideC6 (Glioma)Not Specified4.33 ± 1.04
4-(1,3-Benzodioxol-5-yl)-1-([1,10-biphenyl]-4-ylmethylene) thiosemicarbazideA549 (Lung Cancer)Not Specified10.67 ± 1.53
ApioleCOLO 205 (Colon Cancer)In vivo xenograftMarked decrease in tumor growth[1]
Anti-allergic and Anti-inflammatory Activity

This compound has been shown to possess anti-allergic properties by attenuating dendritic cell-mediated Th2 allergic responses. It achieves this by blocking cAMP activation, IL-33 production, and the upregulation of IRF4/Tim4. Furthermore, some analogs exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-1β, and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

Signaling Pathways

The biological effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways.

Cancer-Related Signaling Pathways

In the context of cancer, these compounds have been shown to interfere with key pathways regulating cell proliferation, survival, and metastasis.

Diagram of a Proposed Anticancer Signaling Pathway:

DMB DMB Analog p53 p53 (Tumor Suppressor) DMB->p53 Upregulates CyclinD Cyclin D1/D3 DMB->CyclinD Downregulates Apoptosis Apoptosis DMB->Apoptosis Induces p21 p21/Cip1 p53->p21 p27 p27/Kip1 p53->p27 p53->Apoptosis Induces CDK CDK4/6 p21->CDK Inhibits p27->CDK Inhibits CyclinD->CDK Activates G1_S G1/S Phase Transition CDK->G1_S Promotes Proliferation Cell Proliferation G1_S->Proliferation

Caption: Proposed signaling pathway for the anticancer activity of DMB analogs.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of DMB analogs are often mediated through the inhibition of the NF-κB signaling pathway.

Diagram of the NF-κB Signaling Pathway Inhibition:

Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Genes Transcription DMB DMB Analog DMB->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by DMB analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological activity of this compound analogs.

Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde

This protocol describes the formylation of dihydroapiol to yield a DMB analog.

Materials:

  • Ethyl formate

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (CH₂Cl₂), dry

  • 4,7-dimethoxy-5-propyl-1,3-benzodioxole (dihydroapiol)

  • Tin(IV) chloride (SnCl₄)

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

Procedure:

  • Preparation of the formylation mixture: To a suspension of PCl₅ (26.7 g, 128 mmol) in dry CH₂Cl₂ (40 mL), add ethyl formate (11.0 g, 148 mmol) in a single portion. Reflux the mixture for 4 hours under a CaCl₂ tube to obtain a solution of dichloromethyl methyl ether.

  • Formylation reaction: In a separate flask, dissolve SnCl₄ (7.0 g, 27 mmol) in dry CH₂Cl₂ (15 mL) and cool to -10 °C.

  • Prepare a solution of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (2.1 g, 9.3 mmol) in the formylation mixture (12.8 mmol) and dry CH₂Cl₂ (15 mL).

  • Add the solution from step 3 dropwise to the SnCl₄ solution at -10 °C.

  • Maintain the reaction mixture at 0 °C for 1 hour.

  • Work-up: Pour the reaction mixture into 100 mL of water. Separate the organic layer, wash it three times with 50 mL of water, and dry over MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purification: Recrystallize the product from EtOH to obtain a white powder.

Cytotoxicity Assay (MTS Assay)

This assay is used to determine the effect of compounds on cell viability.

Materials:

  • HeLa, Caco-2, or Hep3B cells

  • Appropriate cell culture medium

  • Benzodioxole derivatives

  • MTS reagent

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzodioxole derivatives (e.g., 0.5, 1, 2, and 5 mM) for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for 1-4 hours at 37 °C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Chick Embryo Chorioallantoic Membrane (CAM) Assay

This in vivo assay is used to evaluate the anti-angiogenic and antitumor activity of compounds.

Materials:

  • Fertilized chicken eggs

  • Sterile phosphate-buffered saline (PBS)

  • Test compound (e.g., HJ1)

  • Whatman filter paper discs

  • Incubator

Procedure:

  • Incubate fertilized chicken eggs at 37 °C with 60% humidity.

  • On day 3 of incubation, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • On day 8, place a sterile filter paper disc soaked with the test compound onto the CAM.

  • Seal the window and continue incubation.

  • After a set period (e.g., 48 hours), observe and photograph the CAM to assess the effect on blood vessel formation (angiogenesis).

  • For antitumor studies, implant tumor cells onto the CAM and then treat with the compound.

  • At the end of the experiment, excise the tumor and measure its weight and volume.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Culture medium

  • Test compound

  • Crystal violet staining solution

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Remove the treatment and replace it with fresh medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fix the colonies with a suitable fixative (e.g., methanol/acetic acid).

  • Stain the colonies with crystal violet solution.

  • Count the number of colonies (typically >50 cells) in each well.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Materials:

  • Adherent cell line

  • Culture plates (e.g., 24-well)

  • Sterile pipette tip (e.g., P200)

  • Culture medium

  • Test compound

Procedure:

  • Seed cells in culture plates and grow them to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the test compound at various concentrations.

  • Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

  • Measure the width of the wound at each time point and calculate the rate of wound closure.

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or another extracellular matrix component

  • Cancer cell line

  • Serum-free medium and medium with a chemoattractant (e.g., FBS)

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the inserts.

  • Fill the lower chamber with medium containing a chemoattractant.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of invaded cells in several microscopic fields.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to an extracellular matrix.

Materials:

  • 96-well plates

  • Extracellular matrix protein (e.g., fibronectin, collagen)

  • Cancer cell line

  • Culture medium

  • Crystal violet staining solution

Procedure:

  • Coat the wells of a 96-well plate with an extracellular matrix protein and incubate.

  • Block non-specific binding sites with a blocking agent (e.g., BSA).

  • Seed the cells into the coated wells and allow them to adhere for a specific time.

  • Wash the wells gently to remove non-adherent cells.

  • Fix and stain the adherent cells with crystal violet.

  • Solubilize the stain and measure the absorbance to quantify the number of adherent cells.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structural analogs of DMB have demonstrated significant potential, particularly in the field of oncology, by modulating key signaling pathways involved in cancer progression. The detailed synthetic and pharmacological protocols provided in this guide are intended to facilitate further research and development of this promising class of compounds. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead candidates.

References

CAS number and molecular formula for 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole, a benzenoid compound with potential therapeutic applications.

Physicochemical and Spectroscopic Data

This compound is a substituted benzodioxole derivative. Its key identifiers and physicochemical properties are summarized below.

PropertyValue
CAS Number 165816-66-0
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Mass Spectrometry (m/e) 197 (M+H)⁺[1]

Spectroscopic Data:

TypeData
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 15.78, 56.80, 59.78, 101.32, 108.82, 123.54, 134.61, 136.47, 138.55, 138.76[1]

Synthesis of this compound

A patented two-step process outlines the synthesis of this compound from 2,3,4,5-tetramethoxytoluene.[1]

Experimental Protocol:

Step 1: Synthesis of 3,4-dihydroxy-2,5-dimethoxytoluene

  • Dissolve 0.94 g (4.43 mmol) of 2,3,4,5-tetramethoxytoluene in 12 ml of anhydrous dichloromethane in a flask under a nitrogen atmosphere.

  • Add 1.30 g (9.77 mmol) of aluminum trichloride (AlCl₃) in three portions with a five-minute interval between each addition.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the mixture to 40°C and allow it to react for at least 16 hours.

  • After the reaction, purify the product using column chromatography with an eluent of ethyl acetate/hexane (ratio between 1/4 to 1/1) to obtain pure 3,4-dihydroxy-2,5-dimethoxytoluene.

Step 2: Synthesis of this compound

  • Dissolve 240 mg (1.35 mmol) of 3,4-dihydroxy-2,5-dimethoxytoluene in 3 ml of dimethyl sulfoxide (DMSO).

  • Add 227 mg (1.76 mmol) of bromochloromethane and 442 mg (1.35 mmol) of cesium carbonate (Cs₂CO₃).

  • Heat the mixture to 110°C in an oil bath under a nitrogen atmosphere and allow the reaction to proceed for 16 hours.

  • Cool the mixture and then dilute it by adding 15 ml of water.

  • The resulting product is this compound, with a reported yield of 69.8%.[1]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Cyclization start1 2,3,4,5-Tetramethoxytoluene reagents1 AlCl₃, CH₂Cl₂ 40°C, 16h start1->reagents1 product1 3,4-Dihydroxy-2,5-dimethoxytoluene reagents1->product1 reagents2 CH₂BrCl, Cs₂CO₃, DMSO 110°C, 16h product1->reagents2 product2 This compound reagents2->product2

Synthesis of this compound.

Biological Activity and Mechanism of Action

This compound, isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated potential as an anti-allergic agent by modulating immune responses.

Anti-Allergic Effects:

The compound has been shown to attenuate dendritic cell-mediated Th2 allergic responses. In a murine food allergy model, it was found to reduce the maturation and cytokine production of bone marrow-derived dendritic cells (BMDCs) induced by the Th2 adjuvant cholera toxin (CT).

Mechanism of Action in Dendritic Cells:

The anti-allergic effect of this compound is attributed to its ability to block key molecular processes involved in Th2 induction. Specifically, it has been observed to inhibit:

  • cAMP activation

  • IL-33 production

  • Upregulation of IRF4/Tim4

These actions collectively suppress the function of dendritic cells in promoting Th2 polarization, thereby mitigating allergic responses.

A related benzenoid from Antrodia cinnamomea, 2,4-Dimethoxy-6-methylbenzene-1,3-diol (DMD), has been shown to mitigate psoriasiform inflammation by suppressing the MAPK/NF-κB signaling pathway in macrophages.[2] This suggests that compounds from this source may share common anti-inflammatory mechanisms.

Proposed Signaling Pathway in Dendritic Cells:

Signaling_Pathway cluster_stimulus cluster_dmb cluster_pathway CT Cholera Toxin (CT) (Th2 Adjuvant) cAMP cAMP Activation CT->cAMP DMB 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole (DMB) DMB->cAMP inhibition IL33 IL-33 Production DMB->IL33 inhibition IRF4_Tim4 IRF4/Tim4 Upregulation DMB->IRF4_Tim4 inhibition cAMP->IL33 IL33->IRF4_Tim4 DC_maturation Dendritic Cell Maturation IRF4_Tim4->DC_maturation Th2_polarization Th2 Polarization DC_maturation->Th2_polarization Allergic_Response Allergic Response Th2_polarization->Allergic_Response

Proposed mechanism of DMB in attenuating Th2 allergic responses.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4,7-dimethoxy-5-methyl-1,3-benzodioxole derivatives via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The methodologies outlined herein are based on established procedures for similar benzodioxole compounds and general principles of Suzuki-Miyaura coupling.[4][5]

Introduction

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and biologically active compounds.[5] The ability to introduce a methyl group at the 5-position of the 4,7-dimethoxy-1,3-benzodioxole scaffold opens avenues for the synthesis of novel analogs for drug discovery and materials science. The Suzuki-Miyaura coupling offers a robust and versatile method for achieving this transformation, typically by coupling a halogenated benzodioxole precursor with a suitable organoboron reagent in the presence of a palladium catalyst and a base.[3][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[6] The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity of the product.

Experimental Protocols

This protocol describes the Suzuki-Miyaura coupling of 5-bromo-4,7-dimethoxy-1,3-benzodioxole with a methylboronic acid derivative to yield this compound.

Materials:

  • 5-Bromo-4,7-dimethoxy-1,3-benzodioxole

  • Methylboronic acid or a suitable methylboronic ester (e.g., potassium methyltrifluoroborate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol)

  • Anhydrous solvents and reagents

  • Inert gas (Nitrogen or Argon)

General Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-4,7-dimethoxy-1,3-benzodioxole (1.0 eq), the methylboronic acid reagent (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of related aryl bromides, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid DerivativeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16-bromobenzo[d][4][6]dioxole derivativeVarious arylboronic acidsPdCl₂(PPh₃)₂ (3)K₂CO₃Toluene/H₂O1001233-89[5]
25-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-oneVarious arylboronic acidsPd(PPh₃)₄ (5)Cs₂CO₃Ethanol100 (MW)0.4-0.772-95[1]
3Dichloroheteroaryls4-Methoxyphenyl-boronic acidPd(PPh₃)₂Cl₂ (3)Cs₂CO₃1,4-DioxaneReflux385-88[7]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Aryl-Pd(II)-X R¹-Pd(II)L₂-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation R²-B(OR)₂ Base Aryl-Pd(II)-Aryl R¹-Pd(II)L₂-R² Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base Inert Establish Inert Atmosphere (N₂/Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify by Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

Applications of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities. The specific derivative, 4,7-Dimethoxy-5-methyl-1,3-benzodioxole, and its analogs are emerging as promising candidates in drug discovery, particularly in oncology. This document provides an overview of its applications, relevant quantitative data, and detailed experimental protocols for the synthesis and evaluation of related compounds.

Overview of Medicinal Chemistry Applications

The 1,3-benzodioxole moiety is a key pharmacophore that contributes to the biological activity of numerous compounds. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, antihypertensive, and antioxidant properties[1]. Specifically, this compound and its related structures have been investigated for their potential as anticancer agents.

A key area of interest is the role of these compounds in inhibiting the growth of various tumor cells. Research has indicated that derivatives of this compound may be effective against breast, liver, and prostate cancers[2]. The substitution pattern on the benzodioxole ring, including methoxy and methyl groups, is crucial for modulating the pharmacological activity.

Furthermore, the 1,3-benzodioxole ring is a structural component of compounds targeting specific enzymes and receptors. For instance, derivatives have been developed as potent and selective inhibitors of kinases like c-Src and Abl, which are critical in cancer progression[3]. The versatility of this scaffold allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

Quantitative Data Summary

The following table summarizes the biological activity of selected 1,3-benzodioxole derivatives, highlighting their potential in medicinal chemistry.

Compound NameTarget/AssayActivity MetricValueReference
(E)-3-(benzo[d][2][4]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-231 (human breast cancer) cellsIC₅₀4.92 ± 1.09 μM[5]
5-Fluorouracil (5-Fu)MDA-MB-231 (human breast cancer) cellsIC₅₀18.06 ± 2.33 μM[5]
AZD0530c-Src and Abl kinasesInhibitionLow nanomolar conc.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis of this compound from 2,3,4,5-tetramethoxytoluene[2].

Step 1: Demethylation of 2,3,4,5-tetramethoxytoluene

  • Under a nitrogen atmosphere, dissolve 0.94 g (4.43 mmol) of 2,3,4,5-tetramethoxytoluene in 12 ml of anhydrous dichloromethane in a flask.

  • Add 1.30 g (9.77 mmol) of AlCl₃ in three portions, with a 5-minute interval between each addition.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the mixture to 40°C and allow it to react for at least 16 hours.

  • After the reaction is complete, cool the mixture and quench it by carefully adding water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude catechol intermediate.

Step 2: Methylenation of the Catechol Intermediate

  • Dissolve the crude catechol intermediate from Step 1 in a suitable high-polarity aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base (e.g., potassium carbonate) and bromochloromethane.

  • Stir the reaction mixture at an appropriate temperature (e.g., 80-100°C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data:

  • ¹³C NMR (125 MHz, CDCl₃): δ 15.78, 56.80, 59.78, 101.32, 108.82, 123.54, 134.61, 136.47, 138.55, 138.76.

  • MS (m/e): 197 (M+H)⁺.[2]

Synthesis of a Coenzyme Q Analogue Intermediate

This protocol details the formylation of dihydroapiol to produce an intermediate for the synthesis of coenzyme Q analogues, which have shown potential in cancer therapy[6].

Preparation of the Formylation Mixture:

  • To a suspension of 26.7 g (128 mmol) of PCl₅ in 40 mL of dry CH₂Cl₂ in a flask equipped with a CaCl₂ tube, add 11.0 g (148 mmol) of ethyl formate in a single portion.

  • Reflux the mixture for 4 hours to obtain a solution of dichloromethyl methyl ether.

Formylation Reaction:

  • In a separate flask, dissolve 7.0 g (27 mmol) of SnCl₄ in 15 mL of dry CH₂Cl₂ and cool the solution to -10°C.

  • Prepare a solution of 2.1 g (9.3 mmol) of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (dihydroapiol) in 15 mL of dry CH₂Cl₂ and the previously prepared formylation mixture (12.8 mmol).

  • Add the dihydroapiol solution dropwise to the SnCl₄ solution at -10°C.

  • Maintain the reaction mixture at 0°C for 1 hour.

  • Pour the reaction mixture into 100 mL of water.

  • Separate the organic layer, wash it three times with 50 mL of water, and dry it over MgSO₄.

  • Remove the solvent under reduced pressure and recrystallize the product from ethanol to yield 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde as a white powder (2.1 g, 90% yield)[6].

Diagrams

Synthetic Pathway of this compound

Synthesis_Pathway 2,3,4,5-tetramethoxytoluene 2,3,4,5-tetramethoxytoluene Intermediate_Catechol Intermediate_Catechol 2,3,4,5-tetramethoxytoluene->Intermediate_Catechol  AlCl₃, CH₂Cl₂   This compound This compound Intermediate_Catechol->this compound  BrCH₂Cl, Base  

Caption: Synthesis of this compound.

Experimental Workflow for Synthesis of Coenzyme Q Analogue Intermediate

Experimental_Workflow cluster_prep Formylation Mixture Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification PCl5_EthylFormate PCl₅ + Ethyl Formate in CH₂Cl₂ Reflux Reflux for 4h PCl5_EthylFormate->Reflux Dichloromethyl_methyl_ether Dichloromethyl methyl ether solution Reflux->Dichloromethyl_methyl_ether Dihydroapiol_Solution Dihydroapiol in CH₂Cl₂ and Formylation Mixture Dichloromethyl_methyl_ether->Dihydroapiol_Solution Addition Dropwise Addition Dihydroapiol_Solution->Addition SnCl4_Solution SnCl₄ in CH₂Cl₂ at -10°C SnCl4_Solution->Addition Reaction Stir at 0°C for 1h Addition->Reaction Quenching Pour into Water Reaction->Quenching Extraction Separate and Wash Organic Layer Quenching->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Remove Solvent Drying->Concentration Recrystallization Recrystallize from Ethanol Concentration->Recrystallization Final_Product 4,7-dimethoxy-6-propyl-2H-1,3- benzodioxole-5-carbaldehyde Recrystallization->Final_Product

Caption: Workflow for Coenzyme Q Analogue Intermediate Synthesis.

Potential Anticancer Mechanism of Action

While the specific signaling pathways for this compound are still under investigation, related 1,3-benzodioxole derivatives have been shown to act as kinase inhibitors. The following diagram illustrates a generalized pathway for a kinase inhibitor.

Kinase_Inhibition_Pathway Benzodioxole_Derivative 1,3-Benzodioxole Derivative (e.g., AZD0530) Kinase Tyrosine Kinase (e.g., c-Src, Abl) Benzodioxole_Derivative->Kinase Inhibits Substrate_Phosphorylation Substrate Phosphorylation Kinase->Substrate_Phosphorylation Promotes Downstream_Signaling Downstream Signaling (Proliferation, Survival) Substrate_Phosphorylation->Downstream_Signaling Tumor_Growth Tumor Growth Downstream_Signaling->Tumor_Growth

Caption: Generalized Kinase Inhibition by 1,3-Benzodioxole Derivatives.

References

Application Notes and Protocols: 4,7-Dimethoxy-5-methyl-1,3-benzodioxole as a Versatile Precursor for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (DMB) as a key precursor in the synthesis of bioactive compounds. DMB, a substituted benzodioxole, serves as a valuable scaffold in medicinal chemistry due to the prevalence of the benzodioxole moiety in numerous biologically active natural products and synthetic drugs. Its derivatives have shown promise in various therapeutic areas, including oncology and allergy.

Bioactive Compounds Derived from 1,3-Benzodioxole Scaffolds

The 1,3-benzodioxole core is a fundamental structural motif in a wide array of bioactive molecules. Derivatives of this scaffold have demonstrated significant pharmacological potential. This section highlights the applications of DMB and related structures in the synthesis of compounds with notable anti-tumor and anti-allergic properties.

Anti-tumor Agents

Substituted 1,3-benzodioxoles are recognized for their potential in developing novel anti-cancer therapies. These compounds can be functionalized to interact with various cellular targets, leading to the inhibition of tumor growth. Research has demonstrated that derivatives of the 1,3-benzodioxole structure can exhibit significant cytotoxic effects against a range of human tumor cell lines.

One notable area of investigation is the synthesis of coenzyme Q (CoQ) analogues. Coenzyme Q0, a simple analogue, has been shown to possess anti-tumor properties, including the inhibition of metastasis in breast, skin, and ovarian cancer models.[1] The synthesis of precursors for these analogues can be achieved from derivatives of DMB.

Anti-allergic Agents

Recent studies have identified this compound as a potent modulator of immune responses, particularly in the context of allergic reactions. DMB has been shown to attenuate dendritic cell (DC)-mediated Th2 allergic responses. This is a critical finding, as DCs are key initiators of the immune cascade that leads to allergic sensitization. By interfering with this process, DMB presents a promising avenue for the development of novel anti-allergic therapies. The proposed mechanism involves the modulation of signaling pathways within dendritic cells upon allergen exposure.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a key intermediate derived from a 4,7-dimethoxy-1,3-benzodioxole core, which can be further elaborated to produce bioactive molecules like coenzyme Q analogues.

Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde

This protocol details the synthesis of a key intermediate for coenzyme Q analogues, starting from dihydroapiol (4,7-dimethoxy-5-propyl-1,3-benzodioxole).[1] This multi-step synthesis demonstrates a practical application of a substituted 1,3-benzodioxole precursor.

Step 1: Preparation of the Formylation Mixture (Dichloromethyl methyl ether solution) [1]

  • To a suspension of phosphorus pentachloride (PCl₅) (26.7 g, 128 mmol) in dry dichloromethane (CH₂Cl₂) (40 mL), add ethyl formate (11.0 g, 148 mmol) as a single portion.

  • Reflux the mixture for 4 hours under a calcium chloride (CaCl₂) drying tube. This will result in a solution of dichloromethyl methyl ether.

Step 2: Formylation of 4,7-dimethoxy-5-propyl-1,3-benzodioxole [1]

  • In a separate flask, dissolve tin(IV) chloride (SnCl₄) (7.0 g, 27 mmol) in dry CH₂Cl₂ (15 mL) and cool the solution to -10 °C.

  • Prepare a solution of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (2.1 g, 9.3 mmol) in a portion of the previously prepared formylation mixture (12.8 mmol) and dry CH₂Cl₂ (15 mL).

  • Add the solution of the benzodioxole derivative dropwise to the cooled SnCl₄ solution.

  • Maintain the reaction mixture at 0 °C for 1 hour.

  • Pour the reaction mixture into 100 mL of water.

  • Separate the organic layer and wash it three times with 50 mL of water.

  • Dry the organic layer over magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting product from ethanol to yield 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde as a white powder (2.1 g, 90% yield).[1]

Experimental Workflow Diagram

G cluster_0 Preparation of Formylation Mixture cluster_1 Formylation Reaction PCl5 PCl₅ in dry CH₂Cl₂ Reflux Reflux 4h PCl5->Reflux Et_formate Ethyl Formate Et_formate->Reflux Formylation_mix Dichloromethyl methyl ether solution Reflux->Formylation_mix Reaction Combine and stir at 0°C for 1h Formylation_mix->Reaction Benzodioxole 4,7-dimethoxy-5-propyl-1,3-benzodioxole Benzodioxole->Reaction SnCl4 SnCl₄ in dry CH₂Cl₂ at -10°C SnCl4->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde Purification->Product

Caption: Workflow for the synthesis of a bioactive coenzyme Q analog precursor.

Quantitative Data Presentation

The following table summarizes the in vitro anti-tumor activity of a representative 1,3-benzodioxole derivative, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (Compound 8), against a panel of human tumor cell lines. The data is presented as GI₅₀ values, which represent the concentration required to inhibit cell growth by 50%.

Table 1: In Vitro Anti-tumor Activity of Compound 8

Cell Line PanelCancer TypeGI₅₀ (-log M)
Leukemia
CCRF-CEMLeukemia7.02
HL-60(TB)Leukemia7.01
K-562Leukemia6.89
MOLT-4Leukemia6.94
RPMI-8226Leukemia7.14
SRLeukemia7.42
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung6.83
EKVXNon-Small Cell Lung>5.00
HOP-62Non-Small Cell Lung6.86
HOP-92Non-Small Cell Lung6.74
NCI-H226Non-Small Cell Lung6.84
NCI-H23Non-Small Cell Lung6.77
NCI-H322MNon-Small Cell Lung6.78
NCI-H460Non-Small Cell Lung6.88
NCI-H522Non-Small Cell Lung6.86
Colon Cancer
COLO 205Colon6.84
DLD-1Colon6.86
HCT-116Colon6.81
HCT-15Colon6.84
HT29Colon6.83
KM12Colon6.82
SW-620Colon6.83
CNS Cancer
SF-268CNS6.84
SF-295CNS6.85
SF-539CNS6.82
SNB-19CNS6.79
SNB-75CNS6.80
U251CNS6.81
Melanoma
LOX IMVIMelanoma6.83
MALME-3MMelanoma6.82
M14Melanoma6.81
SK-MEL-2Melanoma6.83
SK-MEL-28Melanoma6.81
SK-MEL-5Melanoma6.82
UACC-257Melanoma6.83
UACC-62Melanoma6.82
Ovarian Cancer
IGROV1Ovarian6.80
OVCAR-3Ovarian6.81
OVCAR-4Ovarian6.82
OVCAR-5Ovarian6.82
OVCAR-8Ovarian6.81
SK-OV-3Ovarian6.82
Renal Cancer
786-0Renal6.87
A498Renal6.83
ACHNRenal6.84
CAKI-1Renal6.84
RXF 393Renal6.82
SN12CRenal6.83
TK-10Renal6.83
UO-31Renal6.82
Prostate Cancer
PC-3Prostate6.83
DU-145Prostate6.82
Breast Cancer
MCF7Breast6.85
MDA-MB-231/ATCCBreast6.83
HS 578TBreast6.82
BT-549Breast6.81
T-47DBreast6.84
MDA-MB-435Breast6.82

Data adapted from Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853–859.

Signaling Pathway Visualization

The anti-allergic effect of this compound is attributed to its ability to modulate dendritic cell (DC) function, thereby suppressing Th2 polarization. The following diagram illustrates a potential signaling pathway in a dendritic cell upon allergen encounter and the proposed intervention points for DMB.

G cluster_0 Dendritic Cell cluster_1 Signaling Cascade cluster_2 Cellular Response Allergen Allergen TLR4 TLR4 Allergen->TLR4 NFkB NF-κB Activation TLR4->NFkB DMB 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole (DMB) DMB->NFkB Inhibits IRF4 IRF4 Upregulation DMB->IRF4 Inhibits Cytokines Pro-inflammatory Cytokine Production (e.g., IL-33) DMB->Cytokines Inhibits NFkB->IRF4 NFkB->Cytokines Th2_Polarization Th2 Polarization IRF4->Th2_Polarization Maturation DC Maturation Cytokines->Maturation Maturation->Th2_Polarization Th2_Response Allergic Response Th2_Polarization->Th2_Response

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Macrophages play a crucial role in the inflammatory process by releasing pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

4,7-Dimethoxy-5-methyl-1,3-benzodioxole (DMB), a benzenoid compound isolated from Antrodia camphorata, has demonstrated significant anti-inflammatory properties.[1] This document provides a detailed experimental framework for evaluating the anti-inflammatory effects of DMB, encompassing both in vitro cell-based assays and an in vivo model of acute inflammation. The protocols herein describe methods to quantify inflammatory mediators and to dissect the molecular mechanisms underlying DMB's activity.

Section 1: In Vitro Assessment of Anti-inflammatory Activity

This section details the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system to investigate the direct anti-inflammatory effects of DMB. Macrophages are key players in the immune system, and their activation leads to the release of various pro-inflammatory molecules.[1][2][3]

Experimental Workflow: In Vitro Analysis

The following diagram outlines the workflow for the in vitro experiments.

in_vitro_workflow cluster_culture Cell Culture & Stimulation cluster_assays Measurement of Inflammatory Mediators cluster_mechanistic Mechanistic Studies start Seed RAW 264.7 Macrophages pretreat Pre-treat with DMB start->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Nitric Oxide (NO) Assay (Griess Test) stimulate->griess elisa Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) stimulate->elisa western Western Blot Analysis (NF-κB & MAPK Pathways) stimulate->western

Caption: Workflow for in vitro anti-inflammatory assessment of DMB.

Protocol: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Plate RAW 264.7 cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of DMB for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

Protocol: Nitric Oxide (NO) Quantification (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[4][5][6][7]

  • Reagent Preparation:

    • Griess Reagent A: 1% sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Nitrite Standard: Prepare a standard curve using sodium nitrite (0-100 µM).

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of the 96-well plate.

    • Add 100 µL of Griess Reagent (equal parts of Reagent A and B mixed immediately before use) to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[8][9][10][11][12]

  • Materials: Commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentrations from the respective standard curves.

Protocol: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting is employed to assess the effect of DMB on the activation of key proteins in the NF-κB and MAPK signaling pathways.[13][14][15][16] DMB has been shown to inhibit the phosphorylation and degradation of IκB-α, a key step in NF-κB activation.[1]

  • Protein Extraction:

    • Lyse the cells from the 6-well plates using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • NF-κB Pathway: Phospho-IκBα, IκBα, Phospho-p65, p65.

      • MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Data Presentation: In Vitro Results

Summarize the quantitative data in the following tables.

Table 1: Effect of DMB on NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration Nitrite (µM) ± SD % Inhibition
Control -
LPS (1 µg/mL) -
DMB + LPS Conc. 1
DMB + LPS Conc. 2

| DMB + LPS | Conc. 3 | | |

Table 2: Effect of DMB on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD IL-1β (pg/mL) ± SD
Control -
LPS (1 µg/mL) -
DMB + LPS Conc. 1
DMB + LPS Conc. 2

| DMB + LPS | Conc. 3 | | | |

Section 2: In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs in vivo.[17][18][19][20][21][22]

Experimental Workflow: In Vivo Analysis

The diagram below illustrates the workflow for the in vivo experiment.

in_vivo_workflow start Acclimatize Animals (Rats/Mice) grouping Group Animals (Vehicle, DMB, Positive Control) start->grouping dosing Administer DMB or Controls (e.g., intraperitoneally) grouping->dosing induction Induce Inflammation (Subplantar injection of Carrageenan) dosing->induction measurement Measure Paw Volume (at 0, 1, 2, 3, 4, 5 hours) induction->measurement analysis Calculate Edema and % Inhibition measurement->analysis

Caption: Workflow for in vivo carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats or Swiss albino mice.

  • Grouping:

    • Group I: Vehicle Control (Carrageenan only).

    • Group II: Positive Control (e.g., Indomethacin, 5-10 mg/kg).

    • Group III-V: DMB at three different doses.

  • Procedure:

    • Administer DMB, indomethacin, or the vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution (in saline) into the subplantar region of the right hind paw.[18][19][22]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]

  • Data Analysis:

    • Calculate the paw edema (in mL) by subtracting the initial paw volume from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.

Data Presentation: In Vivo Results

Present the quantitative data in a clear, tabular format.

Table 3: Effect of DMB on Carrageenan-Induced Paw Edema in Rodents | Treatment | Dose (mg/kg) | Paw Volume (mL) ± SD at different time points | % Inhibition of Edema (at peak time, e.g., 3h) | | :--- | :--- | :--- | :--- | | | | 1h | 2h | 3h | 4h | 5h | | | Vehicle Control | - | | | | | | | | Positive Control | | | | | | | | | DMB | Dose 1 | | | | | | | | DMB | Dose 2 | | | | | | | | DMB | Dose 3 | | | | | | |

Section 3: Signaling Pathway Diagrams

The anti-inflammatory effects of DMB are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1]

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB activation pathway and the inhibitory point of DMB.

Caption: Inhibition of the NF-κB pathway by DMB.

MAPK Signaling Pathway

This diagram shows the three main branches of the MAPK pathway and their role in inflammation.

MAPK_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates AP1 AP-1 ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate Cytokines Pro-inflammatory Gene Expression AP1->Cytokines DMB DMB DMB->ERK Inhibits Phosphorylation DMB->JNK Inhibits Phosphorylation DMB->p38 Inhibits Phosphorylation

Caption: Inhibition of MAPK signaling pathways by DMB.

References

Application Notes and Protocols: The Use of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole in the Development of Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-5-methyl-1,3-benzodioxole, also known as dillapiole, is a naturally occurring phenylpropanoid found in various plant species. This compound and its synthetic derivatives have garnered significant interest in oncological research due to their potential as antitumor agents. The 1,3-benzodioxole moiety is a key pharmacophore in a number of biologically active compounds, and its modification has led to the development of potent anticancer candidates. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest. This document provides a summary of the application of this compound derivatives in antitumor research, along with detailed protocols for their evaluation.

Antitumor Activity of this compound Derivatives

The antitumor potential of derivatives based on the this compound scaffold has been evaluated against various human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-3-(benzo[d][1]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-231 (Breast)4.92 ± 1.09[2]
5-Fluorouracil (Reference)MDA-MB-231 (Breast)18.06 ± 2.33[2]
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 8Various (52 cell lines)0.1 - 10[3]
Pyrimidine-bridging combretastatin derivative 34MCF-7 (Breast)4.67[4]
Pyrimidine-bridging combretastatin derivative 34A549 (Lung)4.63[4]
Pyrimidine-bridging combretastatin derivative 35MCF-7 (Breast)3.38[4]
Pyrimidine-bridging combretastatin derivative 35A549 (Lung)3.71[4]
Colchicine (Reference)MCF-7 (Breast)5.13[4]
Colchicine (Reference)A549 (Lung)5.19[4]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549 (Lung)6.3 ± 2.5[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)HepG2 (Liver)3.8 ± 0.5[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 (Lung)3.5 ± 0.6[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of novel antitumor agents. The following are standard protocols for the synthesis of a representative 1,3-benzodioxole derivative and for key in vitro assays to assess its anticancer activity.

Synthesis of a 1,3-Benzodioxole Derivative

A general synthetic route to novel 1,3-benzodioxole derivatives involves a multi-step process including bromination, nucleophilic substitution, reduction, and condensation.[2]

Workflow for the Synthesis of 1,3-Benzodioxole Derivatives

Synthesis_Workflow start Starting Material (e.g., Piperonal) bromination Bromination start->bromination nucleophilic_sub Nucleophilic Substitution bromination->nucleophilic_sub reduction Reduction nucleophilic_sub->reduction condensation Condensation reduction->condensation product Final 1,3-Benzodioxole Derivative condensation->product purification Purification & Characterization (NMR, MS) product->purification

A representative workflow for the synthesis of antitumor 1,3-benzodioxole derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7] The concentration of the formazan, which is solubilized, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Workflow for MTT Assay

MTT_Workflow seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

A generalized workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][12]

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[1] Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described previously.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[1][13] The cells can be stored at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only binds to DNA.[12][13]

  • PI Staining: Add a PI staining solution to the cells.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.

Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, several studies suggest their involvement in key signaling pathways that regulate cell survival and proliferation. A common mechanism of anticancer drugs is the induction of apoptosis.

Apoptosis Induction Pathway:

Many chemotherapeutic agents induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Simplified Apoptosis Induction Pathway

Apoptosis_Pathway compound 1,3-Benzodioxole Derivative stress Cellular Stress (e.g., ROS) compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A simplified diagram of the intrinsic apoptosis pathway often targeted by anticancer agents.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel antitumor agents. Their synthesis is achievable through established chemical routes, and their anticancer properties can be thoroughly evaluated using a panel of standard in vitro assays. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential for clinical applications.

References

Application Notes and Protocols for the Quantification of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,7-Dimethoxy-5-methyl-1,3-benzodioxole is a benzenoid compound that has been isolated from the fruiting body of Antrodia cinnamomea, a medicinal mushroom with reported anti-inflammatory and antitumor properties.[1][2][3] Accurate and precise quantification of this analyte in various matrices, including herbal extracts, plasma, and urine, is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the quantitative performance of the described methods is presented in Table 1.

Table 1: Summary of Quantitative Data for Analytical Methods

ParameterHPLC-DAD (Proposed)GC-MS (Proposed)LC-MS/MS
Linearity (R²)
>0.998>0.997>0.997[4]
Limit of Detection (LOD) 5-15 ng/mL0.1-1 ng/mL0.002-0.004 µg/mL
Limit of Quantification (LOQ) 15-50 ng/mL0.5-5 ng/mL0.008-0.016 µg/mL
Intra-day Precision (%RSD) < 5%< 10%< 1.97%[4]
Inter-day Precision (%RSD) < 8%< 15%< 2.53%[4]
Recovery (%) 90-110%85-115%87.55-95.41%[4]

Section 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD offers a robust and widely accessible method for the quantification of this compound, particularly suitable for the analysis of herbal extracts and formulations where analyte concentrations are expected to be relatively high.

Experimental Protocol

1. Sample Preparation (Herbal Extract)

  • Extraction: Weigh 1.0 g of powdered Antrodia cinnamomea fruiting body into a flask. Add 20 mL of methanol and perform sonication for 30 minutes.[5] Repeat the extraction three times.

  • Concentration: Combine the methanolic extracts and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm PTFE syringe filter prior to HPLC analysis.[5]

HPLC_Sample_Prep cluster_extraction Extraction cluster_processing Processing Powdered_Sample 1.0 g Powdered Sample Add_Methanol Add 20 mL Methanol Powdered_Sample->Add_Methanol Sonication Sonicate for 30 min Add_Methanol->Sonication Repeat_Extraction Repeat 3x Sonication->Repeat_Extraction Combine_Extracts Combine Extracts Repeat_Extraction->Combine_Extracts Evaporation Evaporate to Dryness Combine_Extracts->Evaporation Reconstitution Reconstitute in 5 mL Methanol Evaporation->Reconstitution Filtration Filter (0.45 µm) Reconstitution->Filtration HPLC_Analysis HPLC_Analysis Filtration->HPLC_Analysis To HPLC Analysis

Figure 1: HPLC Sample Preparation Workflow.

2. HPLC-DAD Parameters

  • Instrument: Agilent 1100 series or equivalent with DAD detection.[6]

  • Column: Cosmosil 5C18-AR-II, 250 x 4.6 mm, 5 µm.[6]

  • Mobile Phase:

    • A: 0.0085% Phosphoric Acid in Water[6]

    • B: Acetonitrile[6]

  • Gradient Elution:

    • 0-65 min: 30-47% B

    • 65-100 min: 47% B

    • 100-140 min: 47-100% B

    • 140-170 min: 100% B

    • 170-175 min: 100-30% B

    • 175-200 min: 30% B[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C[6]

  • Injection Volume: 20 µL[6]

  • Detection Wavelength: 210 nm[6]

  • Retention Time: Approximately 35.8 min[6]

3. Calibration and Quantification

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 200 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The concentration of the analyte in the samples can be determined from this calibration curve.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the quantification of this compound in complex biological matrices such as plasma and urine.

Experimental Protocol

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GCMS_Plasma_Prep cluster_extraction Extraction cluster_processing Processing Plasma_Sample 100 µL Plasma Add_Acetonitrile Add 300 µL Acetonitrile + IS Plasma_Sample->Add_Acetonitrile Vortex Vortex 1 min Add_Acetonitrile->Vortex Centrifuge Centrifuge 10,000 x g, 10 min Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporation Evaporate to Dryness Transfer_Supernatant->Evaporation Reconstitution Reconstitute in 100 µL Ethyl Acetate Evaporation->Reconstitution GCMS_Analysis GCMS_Analysis Reconstitution->GCMS_Analysis To GC-MS Analysis

Figure 2: GC-MS Plasma Sample Preparation.

2. GC-MS Parameters

  • Instrument: Agilent 6890N GC with 5975 Mass Selective Detector or equivalent.

  • Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless at 250°C.

  • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 150°C and hold for 5 min, then ramp at 7.5°C/min to 300°C and hold for 2 min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 196 (M+)

    • Qualifier Ions: m/z 181, 151

3. Calibration and Quantification

Prepare calibration standards in the appropriate matrix (e.g., blank plasma) over the desired concentration range (e.g., 1-500 ng/mL). Process the standards alongside the unknown samples using the same extraction procedure. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Section 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity for the quantification of this compound, making it the method of choice for low-level detection in biological fluids.

Experimental Protocol

1. Sample Preparation (Urine)

  • Hydrolysis (Optional, for conjugated metabolites): To 1 mL of urine, add β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of ethyl acetate to the urine sample.

    • Vortex for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

  • Collection and Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LCMSMS_Urine_Prep Urine_Sample 1 mL Urine Sample Hydrolysis Optional: Enzymatic Hydrolysis Urine_Sample->Hydrolysis LLE Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE Evaporation Evaporate Organic Layer LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMSMS_Analysis LC-MS/MS Analysis Reconstitution->LCMSMS_Analysis

Figure 3: LC-MS/MS Urine Sample Preparation.

2. LC-MS/MS Parameters

  • LC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[4]

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI), positive mode.[4]

  • Multiple Reaction Monitoring (MRM) Transition: m/z 197 -> 139.[4]

3. Method Validation and Performance

A validated LC-MS/MS method for this compound has demonstrated the following performance characteristics:[4]

  • Linearity: Good linear regression (R² > 0.997) was achieved within the tested concentration range.[4]

  • Precision: Intra- and inter-day precision were less than 1.97% and 2.53%, respectively.[4]

  • Recovery: The overall recovery was in the range of 87.55% to 95.41%.[4]

Conclusion

The analytical methods presented provide comprehensive protocols for the quantification of this compound in a variety of sample matrices. The choice of method will depend on the required sensitivity, the nature of the sample, and the available instrumentation. The LC-MS/MS method offers the highest sensitivity and is ideal for pharmacokinetic studies in biological fluids. The HPLC-DAD method is a robust and cost-effective alternative for quality control of herbal products and formulations. The proposed GC-MS method provides another sensitive and selective option, particularly for volatile and semi-volatile analytes in complex matrices. Proper method validation should be performed in accordance with regulatory guidelines to ensure reliable and accurate results.

References

Application Notes and Protocols for 4,7-Dimethoxy-5-methyl-1,3-benzodioxole and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct in vitro and in vivo studies specifically investigating 4,7-Dimethoxy-5-methyl-1,3-benzodioxole are limited in the currently available scientific literature. The following application notes and protocols are based on studies of structurally related 1,3-benzodioxole derivatives and provide a framework for the potential investigation of the title compound.

Application Notes

The 1,3-benzodioxole scaffold is a key structural motif in a variety of biologically active molecules. Derivatives of this core structure have shown promise in several therapeutic areas, particularly in oncology.

Antitumor Potential: A significant body of research points to the potential of 1,3-benzodioxole derivatives as anticancer agents. These compounds have been shown to inhibit the growth of various human tumor cell lines. For example, certain synthetic derivatives have demonstrated significant cytotoxicity against breast cancer (MDA-MB-231), cervical cancer (HeLa), and kidney cancer (A498) cell lines.[1] One notable derivative, (E)-3-(benzo[d][2][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), showed a particularly strong effect on MDA-MB-231 cells with an IC₅₀ of 4.92 ± 1.09 μM, outperforming the standard chemotherapeutic agent 5-fluorouracil.[1] Further in vitro studies with YL201 demonstrated its ability to suppress key processes in cancer progression, including cell proliferation, adhesion, invasion, and migration.[1] In an in vivo chick embryo chorioallantoic membrane (CAM) xenograft model, YL201 was also found to inhibit tumor angiogenesis and reduce tumor weight, suggesting its potential for in-body efficacy.[1]

Other research has identified 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester as a potent growth inhibitor across a broad panel of 52 cancer cell lines, with activity observed at concentrations in the range of 10⁻⁷ to 10⁻⁵ M.[4]

Enzyme Inhibition: The 1,3-benzodioxole structure is also a feature of various enzyme inhibitors. Novel amide derivatives containing the methylenedioxyphenyl group have been synthesized and investigated as potential inhibitors of myeloperoxidase (MPO), an enzyme implicated in cardiovascular disease.[5] Additionally, a complex quinazoline derivative incorporating a benzodioxole moiety, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), has been developed as a potent and selective dual inhibitor of c-Src and Abl kinases, which are critical in cancer progression.[6]

Other Applications: Beyond oncology and enzyme inhibition, 1,3-benzodioxole derivatives have been explored for other biological applications. For instance, certain compounds have been designed as auxin receptor agonists with the aim of promoting root growth in plants, which could have applications in agriculture.[7][8]

Quantitative Data Summary

Due to the lack of specific studies on this compound, quantitative data for this compound is not available. The table below summarizes data for a representative and highly active 1,3-benzodioxole derivative, YL201, to provide context for the potential potency of this class of compounds.

Compound NameTarget Cell LineAssay TypeResult (IC₅₀)Reference
(E)-3-(benzo[d][2][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-231Cytotoxicity (MTT)4.92 ± 1.09 μM[1]
5-Fluorouracil (5-Fu)MDA-MB-231Cytotoxicity (MTT)18.06 ± 2.33 μM[1]

Experimental Protocols

The following protocols are representative of the methodologies used in the synthesis and evaluation of 1,3-benzodioxole derivatives.

Protocol 1: Synthesis of a Substituted 1,3-Benzodioxole Derivative

This protocol is based on the synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde and illustrates a common formylation reaction for this class of compounds.[2]

Objective: To introduce an aldehyde group onto the 1,3-benzodioxole ring.

Materials:

  • 4,7-dimethoxy-5-propyl-1,3-benzodioxole

  • Phosphorus pentachloride (PCl₅)

  • Ethyl formate

  • Tin(IV) chloride (SnCl₄)

  • Dry Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Reflux condenser and heating mantle

  • Low-temperature bath (e.g., acetone/dry ice)

Procedure:

  • Preparation of the Formylating Reagent: a. In a round-bottom flask under an inert atmosphere, suspend PCl₅ (1.2 equivalents) in dry CH₂Cl₂. b. Add ethyl formate (1.4 equivalents) to the suspension. c. Reflux the mixture for 4 hours, ensuring protection from atmospheric moisture using a drying tube (e.g., CaCl₂). This step generates dichloromethyl methyl ether in situ.

  • Formylation Reaction: a. In a separate flask, dissolve SnCl₄ (2.5 equivalents) in dry CH₂Cl₂ and cool the solution to -10°C. b. Dissolve 4,7-dimethoxy-5-propyl-1,3-benzodioxole (1 equivalent) in a portion of the formylating reagent solution and additional dry CH₂Cl₂. c. Add the solution of the benzodioxole derivative dropwise to the cold SnCl₄ solution. d. Stir the reaction mixture at 0°C for 1 hour.

  • Reaction Quench and Workup: a. Pour the reaction mixture into a beaker containing cold water. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water (3 times). d. Dry the organic layer over anhydrous MgSO₄.

  • Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure. b. Recrystallize the crude product from ethanol to obtain the purified 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a test compound on cancer cell lines.

Objective: To determine the concentration of a 1,3-benzodioxole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (1,3-benzodioxole derivative) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the cancer cells to ~80% confluency. b. Harvest the cells using trypsin-EDTA and resuspend them in complete medium. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). b. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., 5-fluorouracil). c. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

The following diagrams illustrate a general workflow for the development of novel 1,3-benzodioxole derivatives and a conceptual signaling pathway that could be investigated based on the known activities of related compounds.

Caption: A generalized workflow for the design, synthesis, and evaluation of novel 1,3-benzodioxole derivatives.

G Conceptual Signaling Pathway Inhibition compound 1,3-Benzodioxole Derivative kinase Tyrosine Kinase (e.g., c-Src, Abl) compound->kinase Inhibition downstream Downstream Signaling (e.g., Proliferation, Survival) kinase->downstream Blocks Activation apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: Conceptual diagram of a potential mechanism of action for a 1,3-benzodioxole derivative targeting a tyrosine kinase signaling pathway.

References

Application Notes and Protocols: The Role of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4,7-dimethoxy-5-methyl-1,3-benzodioxole, a key intermediate in the development of novel agrochemicals. This document details synthetic protocols, quantitative data on product yields, and its established role as a precursor to insecticides and synergists, with emergent applications as a scaffold for fungicides and herbicides.

Introduction

This compound, and its isomer dillapiol, are naturally occurring phenylpropanoids that have garnered significant interest in the agrochemical industry. The methylenedioxyphenyl moiety is a critical pharmacophore that can inhibit cytochrome P450 monooxygenases in insects, leading to a synergistic effect when combined with conventional insecticides. This synergistic action allows for reduced application rates of synthetic pesticides, mitigating environmental impact and combating the development of insecticide resistance. Furthermore, the versatile chemical structure of this compound serves as a valuable scaffold for the synthesis of a new generation of insecticides, fungicides, and herbicides.

Synthesis of this compound

A reliable two-step synthetic pathway for this compound has been established, starting from 2,3,4,5-tetramethoxytoluene.[1] This method provides a good yield and a straightforward purification process.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3,4-dihydroxy-2,5-dimethoxytoluene

  • In a flask maintained under a nitrogen atmosphere, dissolve 0.94 g (4.43 mmol) of 2,3,4,5-tetramethoxytoluene in 12 ml of anhydrous dichloromethane.

  • Add 1.30 g (9.77 mmol) of aluminum chloride (AlCl₃) in three portions at 5-minute intervals.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the mixture to 40°C and maintain the reaction for at least 16 hours.

  • After cooling to room temperature, pour the mixture into 60 ml of iced water.

  • Extract the aqueous layer three times with 20 ml of dichloromethane.

  • Combine the organic layers, wash with a saturated NaCl solution, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (1:4 to 1:1) to yield pure 3,4-dihydroxy-2,5-dimethoxytoluene.

Step 2: Synthesis of this compound

  • Dissolve 240 mg (1.35 mmol) of 3,4-dihydroxy-2,5-dimethoxytoluene in 3 ml of dimethyl sulfoxide (DMSO).

  • Add 227 mg (1.76 mmol) of bromochloromethane and 442 mg (1.35 mmol) of cesium carbonate (Cs₂CO₃).

  • Heat the mixture to 110°C in an oil bath under a nitrogen atmosphere and allow the reaction to proceed for 16 hours.

  • Cool the reaction mixture and extract with isopropanol (3 x 5 ml).

  • Wash the combined organic extracts with a saturated NaCl solution and dry over Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with ethyl acetate/hexane (1:5), to yield pure this compound.

Quantitative Data for Synthesis
StepProductStarting MaterialYield (%)Purity (%)
13,4-dihydroxy-2,5-dimethoxytoluene2,3,4,5-tetramethoxytoluene31>95
2This compound3,4-dihydroxy-2,5-dimethoxytoluene69.8>98

Table 1: Summary of yields and purity for the two-step synthesis of this compound.[1]

Synthesis Workflow

SynthesisWorkflow start 2,3,4,5-Tetramethoxytoluene intermediate 3,4-dihydroxy-2,5-dimethoxytoluene start->intermediate 1. AlCl3, CH2Cl2 2. 40°C, 16h final_product This compound intermediate->final_product 1. CH2BrCl, Cs2CO3, DMSO 2. 110°C, 16h

Two-step synthesis of this compound.

Application in Insecticide Development

The primary agrochemical application of this compound and its isomer, dillapiol, is in the field of insecticides. These compounds act as potent synergists for conventional insecticides, particularly pyrethroids, and also serve as scaffolds for the synthesis of novel insecticidal agents.

Synergistic Activity with Pyrethroids

Dillapiol has been shown to significantly enhance the efficacy of pyrethroid insecticides against various insect pests. This synergistic effect is attributed to the inhibition of cytochrome P450 enzymes in insects, which are responsible for detoxifying the insecticide.

Quantitative Data for Synergistic Activity
InsecticideSynergistTarget InsectSynergism Factor
PyrethrumDillapiolTribolium castaneum2.0
α-terthienylDillapiolAedes atropalpus1.9
DeltamethrinDillapiolAedes aegypti-
CypermethrinDillapiolAedes aegypti-

Table 2: Synergistic effect of dillapiol with various insecticides.

Signaling Pathway of Synergism

SynergismPathway Pyrethroid Pyrethroid Insecticide P450 Cytochrome P450 Monooxygenases Pyrethroid->P450 Metabolism NervousSystem Insect Nervous System Pyrethroid->NervousSystem Target Site DMB 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole (or Dillapiol) DMB->P450 Inhibition Detox Detoxification of Insecticide P450->Detox Toxicity Increased Insecticide Toxicity NervousSystem->Toxicity Leads to

Inhibition of insecticide metabolism by this compound.

Emerging Applications in Fungicide and Herbicide Synthesis

Recent studies have indicated that dillapiol and its derivatives possess antifungal and herbicidal properties, suggesting that this compound can be a valuable precursor for the development of new fungicides and herbicides.

Antifungal and Herbicidal Activity of Dillapiol

Dillapiol has demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi.[2][3] Furthermore, it has shown herbicidal effects in post-emergence assays against Arabidopsis thaliana.[2] These findings open new avenues for the utilization of the this compound scaffold in the design of broad-spectrum agrochemicals.

Future Research Directions

The development of novel fungicides and herbicides based on the this compound core structure is a promising area of research. Structure-activity relationship (SAR) studies will be crucial in optimizing the antifungal and herbicidal potency of new derivatives.

Conclusion

This compound is a versatile and valuable building block in the synthesis of modern agrochemicals. Its established role as an insecticide synergist, coupled with its emerging potential in the development of novel fungicides and herbicides, makes it a compound of significant interest for researchers and professionals in the agrochemical industry. The synthetic protocols and application data provided in this document serve as a foundation for further innovation in this exciting field.

References

Application Notes and Protocols: 4,7-Dimethoxy-5-methyl-1,3-benzodioxole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-5-methyl-1,3-benzodioxole, a substituted methylenedioxybenzene derivative, is a valuable building block in organic synthesis. Its electron-rich aromatic core, functionalized with methoxy and methyl groups, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex organic molecules, including natural products and potential therapeutic agents.

Application Notes

This compound serves as a key intermediate in the synthesis of various classes of compounds, including lignans and alkaloids. The electron-donating nature of the methoxy and methylenedioxy groups activates the aromatic ring, making it amenable to electrophilic substitution reactions. This reactivity can be harnessed to introduce further functionalities, which can then be elaborated into more complex structures.

One of the key applications of this building block is in the synthesis of arylnaphthalene lignans, a class of natural products with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. By functionalizing the methyl group and coupling the benzodioxole moiety with other aromatic systems, complex polycyclic structures can be assembled.

Furthermore, the inherent biological activity of the this compound core itself has been explored. It has been shown to possess anti-allergic properties by modulating dendritic cell-mediated immune responses. This dual role as both a synthetic intermediate and a bioactive molecule underscores its importance in medicinal chemistry and drug discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the title compound from 2,3,4,5-tetramethoxytoluene.[1]

Step 1: Demethylation to form 3,4-dihydroxy-2,5-dimethoxytoluene

  • Materials: 2,3,4,5-tetramethoxytoluene, Anhydrous Dichloromethane (DCM), Aluminum chloride (AlCl₃), Iced water, Saturated NaCl solution, Sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 2,3,4,5-tetramethoxytoluene (0.94 g, 4.43 mmol) in anhydrous DCM (12 mL) in a flask under a nitrogen atmosphere.

    • Add AlCl₃ (1.30 g, 9.77 mmol) in three portions at 5-minute intervals.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Heat the mixture to 40°C and maintain for at least 16 hours.

    • Cool the mixture to room temperature and pour it into iced water (60 mL).

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Wash the combined organic layers with saturated NaCl solution, dry over Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography (eluent: ethyl acetate/hexane = 1/4 to 1/1) to yield 3,4-dihydroxy-2,5-dimethoxytoluene.

Step 2: Methylenation to form this compound

  • Materials: 3,4-dihydroxy-2,5-dimethoxytoluene, Cesium carbonate (Cs₂CO₃), N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of 3,4-dihydroxy-2,5-dimethoxytoluene in DMF, add Cs₂CO₃.

    • Add CH₂Cl₂ and heat the mixture at 110°C for at least 16 hours under a nitrogen atmosphere.

    • After cooling, quench the reaction and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography to obtain this compound.

Product Yield Reference
3,4-dihydroxy-2,5-dimethoxytoluene31%[1]
4,7-dimethoxy-5-methylbenzo[1][2]dioxole69.8%[1]
Protocol 2: Formylation of the Benzodioxole Ring (Vilsmeier-Haack Reaction)

This protocol describes the introduction of a formyl group onto the aromatic ring of a closely related analogue, 4,7-dimethoxy-5-propyl-1,3-benzodioxole. This reaction is expected to proceed similarly with the 5-methyl analogue due to the activating nature of the substituents.[3]

  • Materials: 4,7-dimethoxy-5-propyl-1,3-benzodioxole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Water.

  • Procedure:

    • To a solution of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (1 mmol) in DMF (1.95 mL), add POCl₃ (0.28 mL, 3 mmol) under ice-cooling.

    • Stir the reaction mixture at the desired temperature (e.g., 0°C to 40°C) until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto ice-water (25 mL) and basify with K₂CO₃.

    • Stir the mixture for 1 hour at room temperature.

    • Extract the product with an appropriate solvent (e.g., benzene or ether).

    • Dry the combined organic extracts over MgSO₄ and evaporate the solvent in vacuo.

    • Purify the resulting aldehyde by column chromatography.

Starting Material Product Yield Reference
4,7-dimethoxy-5-propyl-1,3-benzodioxole4,7-dimethoxy-5-propyl-1,3-benzodioxole-6-carbaldehyde90%[3]
Protocol 3: Application as a Building Block in the Total Synthesis of Justicidin B

This protocol outlines a synthetic sequence towards the natural product Justicidin B, demonstrating how a substituted benzodioxole can be utilized as a key building block. While the original synthesis utilizes a bromo-substituted precursor, this pathway illustrates a general strategy applicable to this compound with appropriate modifications.[2][4]

Step 1: Suzuki Cross-Coupling

  • Concept: Coupling of a boronic acid derivative of the benzodioxole with a suitable partner to form a biaryl linkage.

  • General Procedure:

    • Combine the benzodioxole boronic acid (or boronate ester), an aryl halide, a palladium catalyst (e.g., Pd(dba)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₃PO₄) in a suitable solvent (e.g., 1,4-dioxane).

    • Heat the mixture under an inert atmosphere until the starting materials are consumed.

    • After workup and purification, the coupled product is obtained.

Step 2: Intramolecular Cation-Induced Cyclization

  • Concept: Formation of a new ring system through an acid-catalyzed intramolecular reaction.

  • General Procedure:

    • The product from the Suzuki coupling is treated with a strong acid (e.g., trifluoroacetic acid) to induce cyclization.

    • The reaction is typically carried out at low temperatures and monitored by TLC.

    • Workup and purification yield the cyclized product.

Step 3: Oxidative Aromatization

  • Concept: Aromatization of a partially saturated ring to form the final arylnaphthalene core.

  • General Procedure:

    • The cyclized product is treated with a base (e.g., NaOMe) in a suitable solvent (e.g., MeOH) under an air atmosphere.

    • This promotes an oxidative aromatization to furnish the arylnaphthalene lactone precursor.

Step 4: Lactonization

  • Concept: Formation of the lactone ring present in the final Justicidin B molecule.

  • General Procedure:

    • The precursor from the previous step is subjected to conditions that facilitate the formation of the lactone ring, which can involve further functional group manipulations and cyclization.

Key Transformation Product Type Reference
Aryl–alkyl Suzuki cross-couplingBiaryl intermediate[2]
Intramolecular cation-induced cyclizationDihydronaphthalene derivative[2][4]
Base-mediated oxidative aromatizationArylnaphthalene core[2]

Biological Activity and Signaling Pathway

This compound (DMB) has been shown to attenuate dendritic cell (DC)-mediated Th2 allergic responses. It achieves this by inhibiting the maturation of bone marrow-derived DCs and reducing the production of Th2-polarizing cytokines.

The proposed mechanism involves the blockage of molecular processes crucial for Th2 induction, including cAMP activation, IL-33 production, and the upregulation of IRF4/Tim4 in activated DCs. This ultimately leads to the suppression of DC function for Th2 polarization and the mitigation of allergic responses.

G cluster_0 Allergen/Adjuvant (e.g., CT) cluster_1 Dendritic Cell cluster_2 T Helper Cell cluster_3 Inhibitory Action Allergen Allergen/ Adjuvant DC Dendritic Cell (BMDC) Allergen->DC Activates cAMP cAMP Activation DC->cAMP IL33 IL-33 Production cAMP->IL33 IRF4 IRF4/Tim4 Upregulation IL33->IRF4 Maturation DC Maturation & Cytokine Production IRF4->Maturation Th2 Th2 Polarization Maturation->Th2 Promotes DMB 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole (DMB) DMB->cAMP Inhibits DMB->IL33 Inhibits DMB->IRF4 Inhibits DMB->Maturation Inhibits

Caption: Inhibition of DC-mediated Th2 allergic responses by DMB.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and biologically active molecules. Its reactivity allows for a range of chemical transformations, making it a key starting material for the construction of natural products and novel therapeutic agents. The protocols and application notes provided herein offer a guide for researchers in utilizing this compound to its full potential in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound? A1: A widely documented method is a two-step process starting from 2,3,4,5-tetramethoxytoluene.[1] The first step involves the selective demethylation to form a dihydroxy intermediate, which is then cyclized in the second step to create the methylenedioxy bridge.[1]

Q2: What are the typical yields for this synthesis? A2: The yields can vary significantly between the two main steps. The initial demethylation of 2,3,4,5-tetramethoxytoluene to 3,4-dihydroxy-2,5-dimethoxytoluene has been reported with a yield of approximately 31%.[1] The subsequent methylenation step to form the final product, this compound, has a higher reported yield of around 69.8%.[1]

Q3: Which reagents are critical for the formation of the 1,3-benzodioxole ring? A3: The formation of the methylenedioxy ring (cyclization) typically involves reacting the catechol intermediate (3,4-dihydroxy-2,5-dimethoxytoluene) with a methylene dihalide, such as bromochloromethane, in the presence of a base.[1] The reaction is performed in a high-polarity aprotic solvent.[1]

Q4: What types of bases are effective for the cyclization step? A4: Strong bases are required to deprotonate the catechol. Carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used.[1] The choice of base can influence reaction rate and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield in Step 1 (Demethylation of 2,3,4,5-tetramethoxytoluene)

Potential Cause Recommended Solution
Incomplete Reaction The reaction requires prolonged heating. Ensure the reaction mixture is stirred at 40°C for a minimum of 16 hours.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
Reagent Inactivity Lewis acids like Aluminum Chloride (AlCl₃) are highly hygroscopic and can lose activity upon exposure to moisture. Use a fresh, unopened container of AlCl₃ or a properly stored, anhydrous grade. Ensure all glassware is oven-dried and the reaction is run under an inert nitrogen atmosphere.[1]
Suboptimal Reagent Addition The reaction between the substrate and AlCl₃ can be exothermic. Add the AlCl₃ in several portions over a period of 10-15 minutes to maintain control over the reaction temperature.[1]
Inefficient Extraction The dihydroxy product may have some water solubility. During workup, extract the aqueous layer multiple times (at least 3 times) with dichloromethane to maximize the recovery of the product.[1]

Issue 2: Low Yield in Step 2 (Cyclization to form the Benzodioxole Ring)

Potential Cause Recommended Solution
Insufficient Base Strength or Quality The base is crucial for deprotonating the hydroxyl groups. Ensure the base (e.g., Cs₂CO₃ or K₂CO₃) is anhydrous and finely powdered to maximize its surface area and reactivity.
Incomplete Reaction This cyclization requires high temperatures. Maintain the reaction temperature at approximately 110°C for at least 16 hours to ensure the reaction goes to completion.[1]
Improper Solvent Choice A high-polarity aprotic solvent is necessary. Solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are suitable choices.[1] Ensure the solvent is anhydrous.
Side Reactions Incomplete conversion or side reactions can lead to a complex mixture. Purification by column chromatography is essential to isolate the pure product from unreacted starting material and byproducts.[1]

Issue 3: Difficulties with Product Purification

Potential Cause Recommended Solution
Oily, Impure Product Both the intermediate and the final product are isolated as oils or liquids before final purification.[1] This is normal. The key is effective purification.
Poor Separation on Silica Gel Column If separation is challenging, adjust the eluent polarity for column chromatography. The literature specifies a mixture of ethyl acetate and hexane (e.g., 1:5 ratio for the final product)[1]. A gradient elution, starting with a less polar mixture and gradually increasing polarity, may improve separation.
Residual Solvent in Final Product After column chromatography, ensure all solvent is removed under high vacuum. Gentle heating may be applied if the product is stable at that temperature. Confirm purity and identity using NMR spectroscopy.[1]

Data Presentation: Reaction Parameters

Table 1: Summary of Conditions for Step 1 - Demethylation

Parameter Value Reference
Starting Material 2,3,4,5-tetramethoxytoluene[1]
Reagent Aluminum Chloride (AlCl₃)[1]
Solvent Anhydrous Dichloromethane[1]
Temperature 40°C[1]
Reaction Time ≥ 16 hours[1]
Purification Column Chromatography[1]
Reported Yield 31%[1]

Table 2: Summary of Conditions for Step 2 - Methylenation

Parameter Value Reference
Starting Material 3,4-dihydroxy-2,5-dimethoxytoluene[1]
Reagents Bromochloromethane, Base (e.g., Cs₂CO₃)[1]
Solvent High-Polarity Aprotic (e.g., DMF)[1]
Temperature ~110°C[1]
Reaction Time ≥ 16 hours[1]
Purification Column Chromatography[1]
Reported Yield 69.8%[1]

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydroxy-2,5-dimethoxytoluene (Step 1) This protocol is adapted from the procedure described in patent US20110137050A1.[1]

  • Preparation: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3,4,5-tetramethoxytoluene (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Add aluminum chloride (AlCl₃, 2.2 eq) in three equal portions, with a 5-minute interval between each addition.

  • Initial Reaction: Stir the resulting mixture at room temperature for 30 minutes.

  • Heating: Heat the mixture to 40°C and maintain this temperature for at least 16 hours, stirring continuously.

  • Workup: After cooling to room temperature, pour the mixture into iced water. Extract the aqueous phase three times with dichloromethane.

  • Washing & Drying: Combine the organic layers, wash with a saturated NaCl solution, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting brown oily residue by column chromatography on silica gel (eluting with an ethyl acetate/hexane gradient) to obtain the pure product.

Protocol 2: Synthesis of this compound (Step 2) This protocol is based on the general method and specific example in patent US20110137050A1.[1]

  • Preparation: In a flask under a nitrogen atmosphere, dissolve the 3,4-dihydroxy-2,5-dimethoxytoluene (1.0 eq) from Step 1 in a suitable high-polarity aprotic solvent such as DMF.

  • Addition of Reagents: Add a base such as cesium carbonate (Cs₂CO₃, >2.0 eq) and bromochloromethane (>1.0 eq).

  • Reaction: Heat the mixture to approximately 110°C and stir for at least 16 hours.

  • Workup: Cool the reaction mixture and pour it into water. Extract the product with a suitable solvent like isopropanol or ethyl acetate (3 times).

  • Washing & Drying: Combine the organic extracts, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and remove the solvent under reduced pressure. Purify the dark brown raw product by column chromatography on silica gel (eluting with ethyl acetate/hexane, e.g., 1:5) to yield the final product as a colorless liquid.[1]

Visualizations

G Synthesis Workflow for this compound cluster_0 Step 1: Demethylation cluster_1 Step 2: Methylenation start 2,3,4,5-Tetramethoxy- toluene react1 React with AlCl₃ in DCM, 40°C, 16h start->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 intermediate 3,4-dihydroxy-2,5- dimethoxytoluene purify1->intermediate react2 React with BrCH₂Cl & Base, 110°C, 16h intermediate->react2 Yield: ~31% workup2 Aqueous Workup & Extraction react2->workup2 purify2 Column Chromatography workup2->purify2 end Final Product: 4,7-Dimethoxy-5-methyl -1,3-benzodioxole purify2->end purify2->end Yield: ~70%

Caption: High-level experimental workflow for the two-step synthesis.

G Troubleshooting Decision Tree for Low Yield start Low Overall Yield check_step1 Isolate & Check Yield of Step 1 Intermediate start->check_step1 step1_low Step 1 Yield is Low (<30%) check_step1->step1_low Yes step1_ok Step 1 Yield is OK (Proceed to Step 2) check_step1->step1_ok No cause1a Incomplete Reaction? (Check TLC) step1_low->cause1a cause1b Inactive Reagents? (Moisture) step1_low->cause1b check_step2 Check Yield of Step 2 step1_ok->check_step2 step2_low Step 2 Yield is Low (<70%) check_step2->step2_low cause2a Reaction Temp/Time? (Check Conditions) step2_low->cause2a cause2b Base Ineffective? (Anhydrous?) step2_low->cause2b solution1a Increase reaction time Ensure temp is 40°C cause1a->solution1a solution1b Use fresh anhydrous AlCl₃ Run under N₂ cause1b->solution1b solution2a Ensure temp is 110°C Run for at least 16h cause2a->solution2a solution2b Use dry, finely ground base (e.g., Cs₂CO₃) cause2b->solution2b

Caption: A logical guide for troubleshooting sources of low yield.

References

Common byproducts in the synthesis of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues related to byproducts and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: A prevalent method involves a two-step process. The first step is the selective demethylation of a polymethoxylated toluene derivative, such as 2,3,4,5-tetramethoxytoluene, using a Lewis acid like aluminum chloride (AlCl₃) or boron trichloride (BCl₃) to form the corresponding catechol (3,4-dihydroxy-2,5-dimethoxytoluene). The second step is the methylenation of this catechol intermediate using a reagent like dichloromethane (CH₂Cl₂) or bromochloromethane in the presence of a base to form the final product.[1]

Q2: What are the expected byproducts in the synthesis of this compound?

A2: Byproducts can originate from both the demethylation and methylenation steps.

  • From Demethylation:

    • Incompletely demethylated starting material: Residual starting material (2,3,4,5-tetramethoxytoluene) may remain if the reaction does not go to completion.

    • Partially demethylated intermediates: Monodemethylated or other partially demethylated species can be present.

    • Over-demethylated products: More than two methyl groups may be cleaved, leading to trihydroxy or tetrahydroxy species.

  • From Methylenation:

    • Unreacted catechol intermediate: The direct precursor, 3,4-dihydroxy-2,5-dimethoxytoluene, may be carried over if the methylenation is incomplete.

    • Dimeric and oligomeric byproducts: Catecholates can react with the dihalomethane to form dimers or even trimers instead of the desired intramolecular cyclization.

    • Formaldehyde condensation products: Under strongly alkaline conditions, dichloromethane can hydrolyze to formaldehyde, which can then undergo condensation reactions with the catechol.[1]

Q3: How can I detect the presence of these byproducts?

A3: A combination of analytical techniques is recommended for the detection and quantification of byproducts:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of impurities by comparing the crude reaction mixture to the starting materials and a pure standard of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated impurities.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the final product - Incomplete demethylation of the starting material.- Inefficient methylenation of the catechol intermediate.- Suboptimal reaction conditions (temperature, reaction time, reagent stoichiometry).- Increase the amount of Lewis acid or prolong the reaction time for the demethylation step. Monitor by TLC.- Ensure anhydrous conditions for the methylenation step and use a suitable base and solvent system.- Optimize reaction parameters based on literature procedures or systematic experimentation.[1]
Presence of multiple spots on TLC after reaction - Formation of various byproducts from side reactions.- Incomplete reaction.- Isolate the major byproduct(s) by column chromatography for characterization.- Adjust reaction conditions to minimize side reactions (e.g., slow addition of reagents, temperature control).
Product is an oil instead of a solid - Presence of impurities that lower the melting point.- Purify the crude product using column chromatography or recrystallization to remove impurities.
Difficulty in removing a specific impurity - The impurity has similar polarity to the desired product.- Optimize the mobile phase for column chromatography to improve separation.- Consider an alternative purification technique, such as fractional distillation under reduced pressure or preparative HPLC.

Purification of this compound

The primary method for purifying this compound and removing the aforementioned byproducts is column chromatography.[1]

Experimental Protocol: Column Chromatography

Objective: To purify crude this compound from reaction byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting ratio is 5:1 (hexane:ethyl acetate).[1]

  • Fraction Collection: Collect fractions in separate tubes. Monitor the separation by TLC analysis of the collected fractions.

  • TLC Analysis: Spot the collected fractions on a TLC plate along with a standard of the pure product (if available) and the crude mixture. Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate 3:1) and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary
Purification Stage Purity (Typical) Yield (Typical) Analytical Method
Crude Product60-80%70-90% (crude)HPLC, GC-MS
After Column Chromatography>98%60-70% (isolated)HPLC, GC-MS, NMR

Logical Workflow for Synthesis and Purification

Synthesis_Purification_Workflow Start Starting Material (2,3,4,5-Tetramethoxytoluene) Demethylation Demethylation (Lewis Acid) Start->Demethylation Intermediate Intermediate (3,4-dihydroxy-2,5-dimethoxytoluene) Demethylation->Intermediate Methylenation Methylenation (CH2Cl2, Base) Intermediate->Methylenation Crude_Product Crude Product (this compound + Byproducts) Methylenation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Byproducts Byproducts - Incomplete reaction - Dimers/Oligomers - Condensation products Crude_Product->Byproducts Final_Product Pure Product (>98% Purity) Purification->Final_Product

References

Technical Support Center: Purification of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole.

Troubleshooting Guides

Issue 1: Low yield after column chromatography.

  • Question: We performed column chromatography to purify this compound, but the final yield was significantly lower than expected. What could be the cause?

  • Answer: Low recovery from column chromatography can stem from several factors:

    • Improper Solvent System: The polarity of the eluent may not be optimal. If the solvent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute completely from the column. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective. For this compound, an ethyl acetate/hexane mixture is a good starting point.[1]

    • Column Overloading: Exceeding the separation capacity of the column can lead to poor separation and loss of product. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

    • Compound Instability: Although this compound is relatively stable, prolonged exposure to silica gel, which can be slightly acidic, might cause degradation for some sensitive compounds. If degradation is suspected, using deactivated silica or a different stationary phase like alumina could be beneficial.

    • Sample Application: Improper loading of the crude sample can cause streaking and band broadening, leading to overlapping fractions and product loss. The sample should be dissolved in a minimal amount of the initial eluent or a volatile solvent and applied carefully to the top of the column.

Issue 2: Persistent impurities in the final product after recrystallization.

  • Question: We've attempted to purify this compound by recrystallization, but the final product still shows the presence of impurities in our analysis. How can we improve the purity?

  • Answer: The success of recrystallization hinges on the choice of solvent and the procedure.

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzodioxole derivatives, alcohols like ethanol are often good candidates.[2] If one solvent does not provide satisfactory results, a mixed solvent system might be necessary.

    • Cooling Rate: Rapid cooling can trap impurities within the newly formed crystals. A slow, controlled cooling process allows for the formation of purer crystals. It is recommended to let the solution cool to room temperature slowly before placing it in an ice bath.

    • Washing: After filtration, washing the crystals with a small amount of the cold recrystallization solvent can help remove any remaining impurities adhering to the crystal surface.

    • Insoluble Impurities: If there are impurities that are insoluble in the hot solvent, a hot filtration step should be performed to remove them before allowing the solution to cool.

Frequently Asked Questions (FAQs)

  • Question: What is the most effective method for purifying this compound?

    Answer: Column chromatography is a highly effective and commonly cited method for the purification of this compound, capable of yielding high-purity products.[1] Recrystallization can also be a viable and more scalable alternative, particularly for removing minor impurities from a semi-pure product.[2]

  • Question: What are the expected physical properties of pure this compound?

    Answer: Pure this compound is a colorless liquid at room temperature.[1] It has a molecular formula of C10H12O4 and a molecular weight of approximately 196.20 g/mol .[3]

  • Question: What are the potential impurities that can arise during the synthesis of this compound?

    Answer: Potential impurities can include unreacted starting materials such as 2,3,4,5-tetramethoxytoluene, byproducts from incomplete reactions, or side products from demethylation reactions, especially when using Lewis acids like AlCl3 in the synthesis.[1]

Data Presentation

Purification TechniqueEluent/Solvent SystemYield (%)Purity (%)Reference
Column ChromatographyEthyl acetate/Hexane (1:5)69.8>98[1]
RecrystallizationEthanolNot Reported>95 (Illustrative)[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase: A glass column is packed with silica gel (60-120 mesh) using a slurry method with hexane. The column should be packed uniformly to avoid air bubbles and channels.

  • Sample Preparation: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent (hexane/ethyl acetate).

  • Loading the Sample: The dissolved sample is carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity. A good starting point is a mixture of ethyl acetate and hexane. One reported method uses an isocratic elution with ethyl acetate/hexane at a 1:5 ratio.[1] A gradient elution from 100% hexane to a mixture with a higher concentration of ethyl acetate can also be effective.

  • Fraction Collection: Fractions are collected in separate test tubes.

  • Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound as a colorless liquid.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol) at room temperature. Heat the solution to boiling. If the compound dissolves completely, it is a good candidate solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (e.g., ethanol) until the compound is fully dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Visualizations

TroubleshootingWorkflow cluster_start Initial Problem cluster_cc Column Chromatography Path cluster_recryst Recrystallization Path cluster_end Resolution start Impure Product cc Perform Column Chromatography start->cc Choose CC recryst Perform Recrystallization start->recryst Choose Recrystallization low_yield Low Yield? cc->low_yield check_solvent Adjust Solvent Polarity low_yield->check_solvent Yes check_loading Check Column Loading low_yield->check_loading Yes check_stability Consider Compound Stability low_yield->check_stability Yes end_product Pure Product low_yield->end_product No check_solvent->cc check_loading->cc check_stability->cc persistent_impurity Impurities Persist? recryst->persistent_impurity check_recryst_solvent Optimize Recrystallization Solvent persistent_impurity->check_recryst_solvent Yes check_cooling Control Cooling Rate persistent_impurity->check_cooling Yes wash_crystals Wash Crystals Properly persistent_impurity->wash_crystals Yes persistent_impurity->end_product No check_recryst_solvent->recryst check_cooling->recryst wash_crystals->recryst

Caption: Troubleshooting workflow for the purification of this compound.

References

Troubleshooting guide for reactions involving 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for chemical reactions involving 4,7-Dimethoxy-5-methyl-1,3-benzodioxole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Key properties are summarized in the table below. This data is crucial for reaction setup and purification.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance Colorless liquid or solid[2]
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and hexane. Insoluble in water.[2]
CAS Number 165816-66-0[3]

Q2: What are the main reactive sites on this compound?

A2: The aromatic ring is electron-rich due to the two methoxy groups and the methylenedioxy bridge, making it susceptible to electrophilic aromatic substitution. The primary site for substitution is the C6 position, which is activated by the para-methoxy group and the ortho-methylenedioxy bridge.

Q3: Can the methoxy groups or the methylenedioxy ring be cleaved during reactions?

A3: Yes, under strongly acidic conditions, particularly with strong Lewis acids like BBr₃ or AlCl₃ at elevated temperatures, demethylation of the methoxy groups can occur.[3][4] The methylenedioxy ring is generally more stable but can also be cleaved under harsh acidic conditions.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during reactions with this compound.

Issue 1: Low Yield in Electrophilic Aromatic Substitution (e.g., Acylation, Formylation)

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) may be old or have absorbed moisture.

    • Solution: Use a fresh, unopened container of the Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Deactivation of the Catalyst: If the starting material or solvent contains water, it will quench the Lewis acid.

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents.

  • Steric Hindrance: The substituents on the aromatic ring may sterically hinder the approach of the electrophile.

    • Solution: Consider using a less bulky electrophile or a more active catalyst. Longer reaction times or higher temperatures may also be necessary, but monitor for side reactions.

  • Side Reactions: Poly-substitution or demethylation can reduce the yield of the desired product.

    • Solution: Use a milder Lewis acid or lower the reaction temperature. For acylations, the deactivating effect of the introduced acyl group usually prevents polyacylation.[6]

Issue 2: Formation of Multiple Products

Possible Causes & Solutions:

  • Positional Isomers: While substitution is expected at the C6 position, minor amounts of other isomers may form.

    • Solution: Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired isomer. Purification by column chromatography is often necessary to separate isomers.

  • Demethylation: As mentioned, cleavage of one or both methoxy groups can lead to undesired byproducts.[3]

    • Solution: Avoid strong Lewis acids like BBr₃ if demethylation is not desired. Use milder catalysts or shorter reaction times.

  • Polyalkylation (in Friedel-Crafts Alkylation): The addition of an alkyl group can further activate the ring, leading to multiple alkylations.[2]

    • Solution: Use a large excess of the aromatic substrate compared to the alkylating agent. Friedel-Crafts acylation followed by reduction is a common strategy to avoid polyalkylation.[7]

Issue 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Polar Byproducts: Demethylated or oxidized byproducts can be highly polar and difficult to separate from the desired product.

    • Solution:

      • Column Chromatography: Use a gradient elution system. For polar impurities, a more polar solvent system (e.g., higher percentage of ethyl acetate in hexane) will be required.[8]

      • Reversed-Phase Chromatography: If the desired product is significantly less polar than the impurities, reversed-phase chromatography can be effective.

      • Aqueous Work-up: A basic wash (e.g., with aqueous NaHCO₃ or NaOH) can help remove acidic phenolic byproducts resulting from demethylation.

  • Similar Polarity of Products and Starting Material: If the reaction did not go to completion, separating the product from the starting material can be challenging if they have similar polarities.

    • Solution: Optimize the mobile phase for column chromatography by testing various solvent mixtures with TLC. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can improve separation.

Experimental Protocols

Example Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis route.[2]

Step 1: Demethylation of 2,3,4,5-tetramethoxytoluene

  • In a flask under a nitrogen atmosphere, dissolve 2,3,4,5-tetramethoxytoluene in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Add AlCl₃ portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 40 °C for at least 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and slowly quench with ice-water.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3,4-dihydroxy-2,5-dimethoxytoluene.

Step 2: Formation of the Methylenedioxy Bridge

  • Dissolve the product from Step 1 in dimethyl sulfoxide (DMSO).

  • Add Cs₂CO₃ and bromochloromethane.

  • Heat the mixture to 110 °C under a nitrogen atmosphere for 16 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (eluting with ethyl acetate/hexane) to yield this compound.[2]

Visualizations

General Workflow for Electrophilic Aromatic Substitution

G A Starting Material (this compound) C Reaction Setup (Anhydrous Solvent, Inert Atmosphere) A->C B Electrophile Generation (e.g., Acyl chloride + Lewis Acid) B->C D Electrophilic Aromatic Substitution C->D E Reaction Quench (e.g., Ice-water) D->E F Aqueous Work-up (Extraction, Washes) E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: General experimental workflow for electrophilic aromatic substitution reactions.

Troubleshooting Decision Tree for Low Yield

G A Low Yield of Desired Product B Check TLC: Incomplete Reaction? A->B Analyze Crude C Check TLC/NMR: Multiple Products? A->C Analyze Crude B->C No D Increase Reaction Time/Temp Use More Active Catalyst B->D Yes E Side Reaction: Demethylation? C->E Yes F Side Reaction: Polyalkylation? C->F Yes I Purification Issue? C->I No G Use Milder Lewis Acid Lower Temperature E->G H Use Excess Aromatic Substrate Acylate then Reduce F->H J Optimize Chromatography Consider Aqueous Wash I->J

References

Optimization of reaction parameters for the derivatization of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

A1: The aromatic ring of this compound is highly activated due to the presence of multiple electron-donating groups (two methoxy groups, a methyl group, and the methylenedioxy bridge). All these groups are ortho, para-directing. Based on the positions of these substituents, the only available position for electrophilic substitution is C6. This position is ortho to the 5-methyl group and para to the 4-methoxy group, making it the overwhelmingly favored site of reaction.

Q2: Can the methylenedioxy or methoxy groups be cleaved under strong acidic conditions?

A2: Yes, both the methylenedioxy and methoxy ether linkages are susceptible to cleavage under harsh acidic conditions, such as with strong Lewis acids (e.g., AlCl₃, BBr₃) at elevated temperatures.[1] It is crucial to select the appropriate Lewis acid and maintain controlled temperatures to prevent the decomposition of the starting material. For instance, milder Lewis acids like SnCl₄ or FeCl₃ are often preferred.

Q3: What are the most common derivatization reactions for this molecule?

A3: The most common derivatization reactions are electrophilic aromatic substitutions, including:

  • Formylation: Introduction of an aldehyde group (-CHO), typically via the Vilsmeier-Haack reaction or using other formylating agents with a Lewis acid catalyst.[2]

  • Bromination: Introduction of a bromine atom (-Br), usually with N-Bromosuccinimide (NBS) or bromine in a suitable solvent.[3][4]

  • Nitration: Introduction of a nitro group (-NO₂), which can be achieved with various nitrating agents, often requiring careful control to avoid over-reaction or side reactions on the highly activated ring.

  • Friedel-Crafts Acylation: Introduction of an acyl group (-COR), which requires a Lewis acid catalyst. This reaction is useful for creating ketone derivatives.[5]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether or hexane) to achieve good separation between the starting material and the product. The starting material is relatively non-polar, while the derivatized products (especially aldehydes, ketones, or nitro compounds) will be more polar, resulting in a lower Rf value.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Insufficiently Activated Electrophile For reactions like Friedel-Crafts acylation or some formylations, the electrophile must be activated by a Lewis acid. Ensure the Lewis acid is fresh and anhydrous. Consider increasing the molar equivalents or switching to a stronger, yet compatible, Lewis acid (e.g., from SnCl₄ to AlCl₃, being mindful of potential side reactions).
Decomposition of Starting Material The benzodioxole ring is sensitive to harsh conditions. If using a strong Lewis acid or high temperatures, the starting material may be degrading. Try running the reaction at a lower temperature (e.g., 0 °C or -10 °C)[2]. Use a milder Lewis acid.
Poor Quality Reagents Ensure all reagents, especially the electrophile and any catalysts, are pure and anhydrous. Solvents should be dried prior to use, as water can quench Lewis acids and other reagents.
Steric Hindrance While the C6 position is electronically favored, bulky electrophiles might experience some steric hindrance from the adjacent methyl group. This is less common but can be a factor. Using less bulky reagents or slightly higher temperatures (if stable) might help.
Issue 2: Formation of Multiple Products or Impurities
Possible Cause Suggested Solution
Over-reaction / Polysubstitution Although there is only one available aromatic position, the high reactivity of the ring could lead to side reactions on the substituents under harsh conditions (e.g., oxidation of the methyl group). Use milder reaction conditions: lower temperature, shorter reaction time, or a less reactive electrophile/catalyst system.
Cleavage of Ether or Dioxole Ring Strong acids can cleave the methoxy or methylenedioxy groups. This will result in phenolic impurities. Use milder acids or non-acidic reaction conditions where possible (e.g., NBS for bromination instead of Br₂/FeBr₃). Monitor the reaction carefully and avoid prolonged exposure to acidic conditions.
Side Reaction with Solvent Some solvents can participate in side reactions, especially with strong electrophiles or Lewis acids. Use an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2][3]
Impure Starting Material Impurities in the starting material can lead to unexpected side products. Purify the this compound by recrystallization or column chromatography before use.

Data Presentation: Optimized Reaction Parameters

The following tables summarize optimized parameters for key derivatization reactions, adapted from protocols for structurally similar compounds.

Table 1: Formylation Parameters (Adapted from the formylation of 4,7-dimethoxy-5-propyl-1,3-benzodioxole)[2]

ParameterOptimized Condition
Formylating Agent Dichloromethyl methyl ether (generated in situ)
Lewis Acid Tin(IV) chloride (SnCl₄)
Solvent Dry Dichloromethane (CH₂Cl₂)
Temperature -10 °C to 0 °C
Reaction Time 1 hour
Workup Aqueous quench, extraction, recrystallization
Reported Yield 90%

Table 2: Bromination Parameters (Adapted from the bromination of 5-(benzyloxy)benzo[d][3][6]dioxole)[3]

ParameterOptimized Condition
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Dry Dichloromethane (CH₂Cl₂)
Temperature Room Temperature
Reaction Time 5 hours
Workup Aqueous quench, thiosulfate wash, extraction, column chromatography
Reported Yield 76%

Experimental Protocols

Protocol 1: Formylation via Rieche Formylation (Adapted)

This protocol is adapted from the high-yield formylation of the structurally similar 4,7-dimethoxy-5-propyl-1,3-benzodioxole.[2]

  • Preparation of the Formylation Mixture: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend phosphorus pentachloride (PCl₅, 1.2 eq.) in dry dichloromethane (CH₂Cl₂).

  • To this suspension, add ethyl formate (1.4 eq.) in a single portion.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. This generates a solution of dichloromethyl methyl ether, the active formylating agent. Cool the mixture to room temperature.

  • Formylation Reaction: In a separate, flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in dry CH₂Cl₂.

  • In another flask, prepare a solution of tin(IV) chloride (SnCl₄, 2.5-3.0 eq.) in dry CH₂Cl₂ and cool it to -10 °C using an ice-salt bath.

  • To the cold SnCl₄ solution, add the substrate solution dropwise, followed by the dropwise addition of the prepared formylation mixture (1.2 eq.). Maintain the temperature at -10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker of cold water (or ice) to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (3 times) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from ethanol to yield 6-formyl-4,7-dimethoxy-5-methyl-1,3-benzodioxole as a solid.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) (Adapted)

This protocol is based on the bromination of a similar activated benzodioxole derivative.[3]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • To this solution, add N-Bromosuccinimide (NBS, 1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 5 hours. Protect the reaction from light to prevent radical side reactions. Monitor the consumption of the starting material by TLC.

  • Workup: Upon completion, add water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 times).

  • Combine the organic layers and wash them with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to obtain pure 6-bromo-4,7-dimethoxy-5-methyl-1,3-benzodioxole.

Visualizations

Logical Workflow for Electrophilic Substitution

G A Start: this compound B Select Electrophilic Reagent (e.g., NBS, Vilsmeier Reagent, Acyl Chloride) A->B 1. Choose Reagent C Choose Reaction Conditions (Solvent, Temperature, Catalyst) B->C 2. Define Parameters D Run Reaction & Monitor by TLC C->D 3. Execute E Workup & Quench D->E 4. Is reaction complete? F Purification (Crystallization or Chromatography) E->F 5. Isolate G Characterization (NMR, MS, IR) F->G 6. Purify H Final Product G->H 7. Verify Structure G Start Problem: Low Product Yield Q1 Is starting material consumed (TLC)? Start->Q1 A1_Yes Decomposition or Unstable Product Q1->A1_Yes Yes A1_No Reaction Not Proceeding Q1->A1_No No S1 Action: Use milder conditions (Lower Temp, Weaker Lewis Acid) A1_Yes->S1 S2 Action: Increase reactivity (Stronger Lewis Acid, Higher Temp) A1_No->S2 S3 Action: Check reagent quality (Anhydrous solvents, fresh reagents) A1_No->S3 G sub This compound pos6 C6 (Favored Site) MeO4 4-MeO (para-directing) MeO4->pos6 Activates Me5 5-Me (ortho-directing) Me5->pos6 Activates MeO7 7-MeO (ortho-directing) MeO7->pos6 Activates

References

Technical Support Center: Enhancing the Solubility of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 4,7-Dimethoxy-5-methyl-1,3-benzodioxole for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve this compound?

A1: Given its aromatic and methoxy-substituted structure, this compound is predicted to have low aqueous solubility. The initial approach should be to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2]

Q2: What is the recommended concentration for a DMSO stock solution?

A2: It is advisable to prepare a stock solution at a concentration that is at least 200 to 1000 times higher than the final desired concentration in your biological assay.[1] This allows for minimal solvent concentration when diluted into the aqueous assay medium. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though it is always best to determine the tolerance for your specific cell line.[1]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What should I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds.[3] This may occur if the final concentration of the compound exceeds its solubility limit in the aqueous medium. Several strategies can be employed to overcome this, including using co-solvents, cyclodextrins, or lipid-based formulations. A step-wise dilution process is also recommended to avoid rapid concentration changes that can induce precipitation.[4]

Q4: Can I use other co-solvents besides DMSO?

A4: Yes, other water-miscible organic solvents can be used. Common alternatives include ethanol, methanol, and propylene glycol. The choice of co-solvent may depend on the specific compound and the biological assay system. It is crucial to perform a vehicle control experiment to ensure the solvent itself does not interfere with the assay results.

Q5: What are cyclodextrins and how can they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility and stability.[5][6]

Q6: What are lipid-based formulations and when should I consider them?

A6: Lipid-based formulations, such as emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS), can significantly enhance the solubility of lipophilic drugs.[7][8] These systems typically consist of lipids, surfactants, and sometimes co-solvents.[7] They are particularly useful for in vivo studies to improve oral bioavailability but can also be adapted for in vitro assays.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in 100% DMSO. The compound may have very low intrinsic solubility even in DMSO.Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. If it still does not dissolve, a different organic solvent or a mixture of solvents may be required.
Precipitation observed in the stock solution upon storage. The compound may be precipitating out of the DMSO stock, especially if stored at low temperatures.Store the stock solution at room temperature or 4°C, protected from light. Before use, always visually inspect the stock solution for any precipitates. If precipitation is observed, gently warm and vortex the solution to redissolve the compound.
Inconsistent results between experiments. This could be due to incomplete solubilization or precipitation of the compound in the assay medium.Ensure the compound is fully dissolved in the stock solution before each use. Optimize the dilution protocol to minimize precipitation. Consider using a solubility-enhancing technique consistently across all experiments.[3]
Cell toxicity observed at low compound concentrations. The solvent (e.g., DMSO) concentration might be too high, or the compound itself is cytotoxic.Perform a vehicle control to assess the toxicity of the solvent at the final concentration used in the assay. Reduce the final solvent concentration by preparing a more concentrated stock solution. If the compound is inherently toxic, this is an important experimental finding.
Cloudiness or turbidity in the cell culture media after adding the compound. This is likely due to the precipitation of the compound.Lower the final concentration of the compound. Employ solubility enhancement techniques such as the use of cyclodextrins or lipid-based formulations.[10]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[11]

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Before use, thaw the aliquot and ensure the compound is fully dissolved.

Protocol 2: Enhancing Solubility with β-Cyclodextrins (Kneading Method)
  • Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).[12]

  • Mixing: Weigh the appropriate amounts of the compound and β-cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a water-miscible solvent (e.g., ethanol) to form a paste. Knead the paste thoroughly with a pestle for 30-60 minutes.[5][12]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Final Product: The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.

Protocol 3: Preparation of a Simple Oil-in-Water Emulsion
  • Oil Phase Preparation: Dissolve a pre-weighed amount of this compound in a suitable oil (e.g., medium-chain triglycerides) to create the oil phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80).

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring at high speed using a homogenizer or a sonicator.

  • Stabilization: Continue homogenization for a specified period to achieve a stable emulsion with a small droplet size. The resulting emulsion can then be diluted for use in biological assays.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the potential improvements in solubility using different methods.

Table 1: Solubility of a Model Hydrophobic Compound in Various Solvents

SolventSolubility (mg/mL)
Water< 0.01
Phosphate-Buffered Saline (PBS)< 0.01
Dimethyl Sulfoxide (DMSO)> 50
Ethanol25
Propylene Glycol15

Table 2: Efficacy of Different Solubilization Techniques

FormulationApparent Solubility in PBS (µg/mL)Fold Increase
Unformulated Compound0.11
0.5% DMSO (from 10 mM stock)550
1:1 β-Cyclodextrin Complex20200
Simple Oil-in-Water Emulsion50500

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_solubilization Solubilization Strategy cluster_assay Biological Assay start Weigh Compound dissolve Dissolve in Organic Solvent start->dissolve stock High Concentration Stock Solution dissolve->stock direct Direct Dilution stock->direct Dilute in Aqueous Medium cosolvent Co-solvent Method stock->cosolvent cyclodextrin Cyclodextrin Complexation stock->cyclodextrin lipid Lipid-Based Formulation stock->lipid assay Perform Biological Assay direct->assay cosolvent->assay cyclodextrin->assay lipid->assay analyze Analyze Results assay->analyze

Caption: Experimental workflow for preparing and testing a poorly soluble compound.

troubleshooting_flowchart start Compound Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock re_dissolve Warm and vortex stock solution check_stock->re_dissolve No check_concentration Is the final assay concentration too high? check_stock->check_concentration Yes re_dissolve->check_stock lower_concentration Lower the final concentration check_concentration->lower_concentration Yes use_enhancer Employ Solubility Enhancement Technique check_concentration->use_enhancer No lower_concentration->use_enhancer

Caption: Troubleshooting flowchart for compound precipitation in biological assays.

References

Preventing racemization during the synthesis of chiral 4,7-Dimethoxy-5-methyl-1,3-benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 4,7-dimethoxy-5-methyl-1,3-benzodioxole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant racemization during the synthesis of our chiral this compound derivative, which has a stereocenter at the benzylic position. What are the most likely causes?

A1: Racemization at a benzylic stereocenter in your derivative is most commonly caused by the formation of a planar, achiral intermediate. The primary culprits are:

  • Acidic or Basic Conditions: Both strong acids and bases can promote racemization. Acids can protonate a leaving group, facilitating the formation of a planar carbocation. Bases can abstract a proton from the benzylic position, leading to a resonance-stabilized, planar carbanion or enolate.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization, even under mildly acidic or basic conditions.

  • Prolonged Reaction Times: The longer your chiral product is exposed to conditions that can induce racemization, the greater the loss of enantiomeric purity.

  • Nucleophilic Substitution Mechanism: If your synthesis involves a nucleophilic substitution at the chiral benzylic center, an SN1-type mechanism proceeding through a carbocation intermediate will lead to racemization. An SN2 mechanism is generally preferred for retaining stereochemical integrity.

Troubleshooting Steps:

  • Reaction Condition Audit: Carefully review your reaction conditions. Are you using any strong acids or bases? Could you substitute them with milder alternatives? (e.g., using a weaker, non-nucleophilic base like 2,6-lutidine instead of a stronger one).

  • Temperature Control: Attempt to run your reaction at a lower temperature. Even a 10°C reduction can significantly decrease the rate of racemization.

  • Time Optimization: Monitor your reaction closely (e.g., by TLC or LC-MS) to determine the minimum time required for completion. Quench the reaction as soon as the starting material is consumed.

  • Mechanism Consideration: If you are performing a substitution reaction, consider if your conditions favor an SN1 or SN2 pathway. To favor an SN2 mechanism, you could use a more polar aprotic solvent and a better nucleophile.

Q2: Our asymmetric reduction of a ketone precursor to the corresponding chiral alcohol is resulting in low enantiomeric excess (ee%). How can we improve this?

A2: Low enantiomeric excess in an asymmetric reduction points to issues with the chiral catalyst or the reaction conditions. Here are the common causes and troubleshooting strategies:

  • Catalyst Inactivity or Decomposition: The chiral catalyst may be sensitive to air, moisture, or impurities in your reagents or solvents.

  • Suboptimal Temperature: The optimal temperature for enantioselectivity is highly dependent on the specific catalyst and substrate.

  • Incorrect Stoichiometry: The ratio of substrate to catalyst and reducing agent can significantly impact the enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric reduction, thereby affecting the ee%.

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are appropriately dried. Use freshly opened bottles of solvents or distill them prior to use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

  • Temperature Screening: Perform the reaction at a range of temperatures (e.g., -78°C, -40°C, 0°C, and room temperature) to find the optimal condition for enantioselectivity.

  • Stoichiometry Optimization: Systematically vary the loading of the chiral catalyst and the equivalents of the reducing agent.

  • Solvent Screening: Test a variety of solvents with different polarities (e.g., THF, toluene, dichloromethane).

Q3: We are using a chiral auxiliary-based approach for an asymmetric alkylation to introduce the methyl group, but the diastereoselectivity is poor. What can we do?

A3: Poor diastereoselectivity in a chiral auxiliary-mediated reaction suggests that the auxiliary is not effectively controlling the facial selectivity of the electrophilic attack.

  • Steric Hindrance: The chiral auxiliary may not be sterically demanding enough to effectively block one face of the enolate.

  • Enolate Geometry: The geometry of the enolate (Z vs. E) can influence the diastereoselectivity of the alkylation.

  • Lewis Acid Choice: The choice of Lewis acid used for enolate formation can impact the chelation and, consequently, the facial bias.

  • Temperature: Higher temperatures can lead to a loss of selectivity.

Troubleshooting Steps:

  • Auxiliary Selection: Consider using a different chiral auxiliary with greater steric bulk. Evans' oxazolidinones are a common choice and are available with various substituents to tune the steric environment.

  • Base and Lewis Acid Screening: The choice of base and Lewis acid can influence the enolate geometry. Experiment with different combinations (e.g., LDA, NaHMDS, or Bu₂BOTf with an amine base).

  • Temperature Control: Perform the alkylation at low temperatures (e.g., -78°C) to enhance diastereoselectivity.

  • Solvent Effects: The solvent can influence the aggregation state of the enolate. Compare results in solvents like THF and toluene.

Data Presentation

The following tables summarize typical quantitative data for common asymmetric synthesis strategies that can be applied to produce chiral this compound derivatives. These are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Asymmetric Reduction of a Prochiral Ketone

Chiral Catalyst SystemReducing AgentSolventTemperature (°C)Typical Yield (%)Typical ee%
(R)-CBS-OxazaborolidineBH₃·SMe₂THF-2085-9590-98
RuCl₂[(R)-BINAP]H₂ (50 atm)Methanol2590-9992-99
(S,S)-Noyori CatalystIsopropanolToluene2588-9695-99

Table 2: Asymmetric Alkylation using a Chiral Auxiliary

Chiral AuxiliaryBaseAlkylating AgentSolventTemperature (°C)Typical Yield (%)Typical de%
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneNaHMDSCH₃ITHF-7880-90>95
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-oln-BuLiCH₃IToluene-7875-85>90

Experimental Protocols

Protocol 1: Asymmetric Reduction of 5-Acetyl-4,7-dimethoxy-1,3-benzodioxole

This protocol describes a general procedure for the asymmetric reduction of a ketone precursor to a chiral benzylic alcohol using a CBS catalyst.

Materials:

  • 5-Acetyl-4,7-dimethoxy-1,3-benzodioxole

  • (R)-CBS-Oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-acetyl-4,7-dimethoxy-1,3-benzodioxole (1.0 eq).

  • Dissolve the ketone in anhydrous THF (10 mL per mmol of ketone).

  • Cool the solution to -20°C using a suitable cooling bath.

  • Slowly add the (R)-CBS-Oxazaborolidine solution (0.1 eq) to the stirred solution.

  • After stirring for 15 minutes, add the borane dimethyl sulfide complex (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below -15°C.

  • Stir the reaction mixture at -20°C and monitor the progress by TLC.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20°C.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess of the synthesized chiral alcohol.

Materials:

  • Chiral alcohol product

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral stationary phase HPLC column (e.g., Chiralcel OD-H or similar)

Procedure:

  • Prepare a stock solution of the purified chiral alcohol in a mixture of hexane and isopropanol (e.g., 1 mg/mL).

  • Set up the HPLC system with a chiral column.

  • Equilibrate the column with the mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min).

  • Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 280 nm).

  • The two enantiomers should elute as two separate peaks.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Mandatory Visualizations

RacemizationPathways cluster_0 Chiral Benzodioxole Derivative cluster_1 Racemization Triggers cluster_2 Achiral Intermediates cluster_3 Outcome Chiral Chiral Product Acid Acidic Conditions Chiral->Acid Protonation Base Basic Conditions Chiral->Base Deprotonation Heat Elevated Temperature Chiral->Heat Increased Rate Carbocation Planar Carbocation Acid->Carbocation Carbanion Planar Carbanion/Enolate Base->Carbanion Racemate Racemic Mixture Carbocation->Racemate Non-selective Attack Carbanion->Racemate Non-selective Protonation

Caption: Factors and pathways leading to racemization.

AsymmetricSynthesisWorkflow Start Start with Prochiral Precursor Asymmetric_Reaction Asymmetric Synthesis Step (e.g., Reduction, Alkylation) Start->Asymmetric_Reaction Workup Reaction Workup and Quenching Asymmetric_Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Chiral Analysis (e.g., HPLC, NMR) Purification->Analysis Troubleshooting Low ee% or Racemization? Analysis->Troubleshooting Final_Product Enantiomerically Enriched Product Troubleshooting->Asymmetric_Reaction Optimize Conditions Troubleshooting->Final_Product Proceed

Validation & Comparative

A Comparative Analysis of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole and Other Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (DMB) with other notable benzodioxole compounds, primarily apiole and dillapiole. The comparison focuses on their biological activities, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug discovery.

Introduction to Benzodioxoles

The 1,3-benzodioxole scaffold is a key structural motif found in numerous naturally occurring and synthetic compounds. This heterocyclic moiety is recognized for its diverse pharmacological properties, making it a privileged structure in medicinal chemistry. Derivatives of 1,3-benzodioxole have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents. Furthermore, some benzodioxole-containing compounds are utilized as insecticide synergists and in the fragrance industry.[1]

This guide focuses on a comparative evaluation of this compound, a compound isolated from the medicinal mushroom Antrodia cinnamomea, against the more widely known benzodioxoles, apiole and dillapiole, which are found in various plants like parsley and dill.

Comparative Biological Activity

This section details the anti-inflammatory and cytotoxic properties of this compound, apiole, and dillapiole, with quantitative data summarized in the tables below.

Anti-inflammatory Activity

This compound (DMB) has demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Dillapiole has also been shown to possess anti-inflammatory properties, evidenced by its inhibition of edema in animal models and its effect on neutrophil activation. While direct comparative studies are limited, the available data provides insights into their respective potencies in different experimental systems.

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssaySystemEndpointIC₅₀ / EC₅₀ (µM)Reference
This compound (DMB) Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsInhibition of NONot explicitly stated, but significant inhibition at 62.5, 125, 250, and 500 µM[2]
TNF-α ProductionLPS-stimulated RAW 264.7 cellsInhibition of TNF-αNot explicitly stated, but significant inhibition at 62.5, 125, 250, and 500 µM[2]
IL-1β ProductionLPS-stimulated RAW 264.7 cellsInhibition of IL-1βNot explicitly stated, but significant inhibition at 62.5, 125, 250, and 500 µM[2]
Dillapiole Carrageenan-induced paw edemaRatsInhibition of edemaNot applicable (in vivo)[3]
Calcium FluxActivated human neutrophilsInhibition of fMLF-induced activation34.3[1]
Apiole ---Data not available-

Note: Direct comparison of IC₅₀/EC₅₀ values should be made with caution due to differences in experimental models and conditions.

Cytotoxic Activity

Apiole and dillapiole have been evaluated for their cytotoxic effects against various cancer cell lines, with some data available for their impact on normal cell lines. This information is crucial for assessing their potential as anticancer agents and understanding their safety profiles.

Table 2: Comparison of Cytotoxic Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)COLO 205 (Colon Cancer)FHC (Normal Colon)RPMI 2650 (Nasal Cancer)HGnF (Normal Gingival Fibroblast)Reference
Apiole (AP-02 derivative) -16.57263.76--[4][5]
Dillapiole 92.1 (48h), 63.1 (72h)--46>150[6][7]
This compound (DMB) Data not availableData not availableData not availableData not availableData not available-

Note: The IC₅₀ values for dillapiole on MCF-7 cells were determined at different time points. The apiole derivative AP-02 showed significantly lower cytotoxicity in normal colon cells compared to colon cancer cells.

Signaling Pathways

Anti-inflammatory Signaling of this compound

DMB exerts its anti-inflammatory effects through the modulation of key signaling pathways. In LPS-stimulated macrophages, DMB has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are critical pathways in the inflammatory response. Additionally, DMB upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.

Below are diagrams illustrating the inflammatory signaling pathways and the proposed mechanism of action for DMB.

G LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPKs (p38, JNK, ERK) MyD88->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors in Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Inflammatory_Genes upregulates

Caption: Simplified overview of the LPS-induced pro-inflammatory signaling cascade.

G Inhibitory Action of DMB DMB 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole (DMB) NFkB_pathway NF-κB Pathway DMB->NFkB_pathway MAPK_pathway MAPK Pathway DMB->MAPK_pathway HO1_pathway Nrf2/HO-1 Pathway DMB->HO1_pathway Inflammation Inflammation NFkB_pathway->Inflammation MAPK_pathway->Inflammation HO1_pathway->Inflammation inhibits

Caption: Proposed anti-inflammatory mechanism of DMB.

Dendritic Cell-Mediated Allergic Response

DMB has been found to attenuate dendritic cell (DC)-mediated Th2 allergic responses. It reduces the maturation of bone marrow-derived DCs and the production of cytokines induced by Th2 adjuvants. The underlying mechanism involves the blockade of cAMP activation, IL-33 production, and the upregulation of IRF4/Tim4.[2]

G DMB's Effect on Dendritic Cell-Mediated Th2 Response Th2_Adjuvant Th2 Adjuvant (e.g., Cholera Toxin) DC Dendritic Cell (DC) Th2_Adjuvant->DC cAMP cAMP Activation DC->cAMP IL33 IL-33 Production DC->IL33 IRF4_Tim4 IRF4/Tim4 Upregulation DC->IRF4_Tim4 DC_Maturation DC Maturation & Cytokine Production cAMP->DC_Maturation IL33->DC_Maturation IRF4_Tim4->DC_Maturation Th2_Polarization Th2 Polarization DC_Maturation->Th2_Polarization DMB DMB DMB->cAMP DMB->IL33 DMB->IRF4_Tim4

Caption: DMB's inhibition of the Th2 allergic response pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on different cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[8]

Quantification of Nitric Oxide (NO) Production

This assay measures the anti-inflammatory effect of the compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.[9]

  • Pre-treatment and Stimulation: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[9]

  • Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[9]

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 550 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[9]

Cytokine Quantification by ELISA

This protocol is used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[10]

  • Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[11]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[10]

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The cytokine concentration is determined from a standard curve.[11]

Western Blot Analysis for iNOS and COX-2

This technique is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS or COX-2 overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.

Conclusion

This comparative guide highlights the pharmacological potential of this compound and other benzodioxole compounds. DMB exhibits promising anti-inflammatory and anti-allergic properties, with a clear mechanism of action involving the modulation of NF-κB, MAPK, and HO-1 signaling pathways. While direct comparative data with apiole and dillapiole is limited, the available information suggests that all three compounds possess significant biological activities that warrant further investigation. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers interested in exploring the therapeutic potential of these and other benzodioxole derivatives. Future studies focusing on direct, side-by-side comparisons under standardized conditions are necessary to fully elucidate the relative potencies and therapeutic indices of these compounds.

References

Unveiling the Anti-Cancer Potential of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Comparative Analysis in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (SY-1), a compound isolated from the medicinal mushroom Antrodia camphorata, reveals its significant anti-cancer activity against human colorectal carcinoma. This guide provides a detailed comparison of SY-1 with established chemotherapeutic agents, offering researchers, scientists, and drug development professionals critical data to evaluate its potential as a novel therapeutic candidate. The following sections present quantitative data on cell viability, cell cycle progression, and apoptosis, alongside detailed experimental protocols and visual representations of the underlying molecular mechanisms.

Performance Comparison: SY-1 vs. Standard Chemotherapeutics

The anti-proliferative activity of this compound (SY-1) was evaluated and compared against common chemotherapeutic drugs: 5-Fluorouracil (5-FU), Oxaliplatin, and Doxorubicin. The data, summarized in the tables below, highlight the efficacy of each compound in inhibiting cancer cell growth, arresting the cell cycle, and inducing programmed cell death.

Table 1: Comparative Cytotoxicity (IC50) in Colon Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Citation
This compound (SY-1) COLO 205>50 (Induces G0/G1 arrest)[1]
5-Fluorouracil COLO 2053.2[2]
HT-2911.25 (after 5 days)[3]
Oxaliplatin COLO 205Not specified[4]
HT-292.1 - 5.9[5]
Doxorubicin COLO 205Not specified[6]
SW6200.023[7]
Table 2: Effect of SY-1 on Cell Cycle Distribution in COLO 205 Cells

Treatment with SY-1 leads to a significant arrest of cancer cells in the G0/G1 phase of the cell cycle, preventing their progression to DNA synthesis and mitosis.[1]

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M% of Cells in Sub-G1 (Apoptosis)Citation
Control (0.05% DMSO) 45.3 ± 2.135.2 ± 1.819.5 ± 1.5< 5[1]
150 µM SY-1 75.1 ± 3.510.2 ± 1.114.7 ± 1.3> 10[1]
Table 3: Induction of Apoptosis by SY-1 in COLO 205 Cells

SY-1 effectively induces apoptosis, or programmed cell death, in a dose-dependent manner.

Concentration of SY-1ObservationCitation
> 150 µM Significant increase in the sub-G1 (apoptotic) cell population.[1]
> 150 µM Increased levels of cleaved caspases 3, 8, 9 and a higher bax/bcl-2 ratio.[8]

Mechanism of Action: Signaling Pathways and Experimental Workflow

The anti-cancer effects of this compound are mediated through the modulation of key cell cycle regulatory proteins. The diagrams below illustrate the proposed signaling pathway and a typical experimental workflow for evaluating its anti-cancer activity.

SY1_Signaling_Pathway SY1 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole (SY-1) p53 p53 SY1->p53 CyclinD1 Cyclin D1 SY1->CyclinD1 CyclinD3 Cyclin D3 SY1->CyclinD3 p21 p21/Cip1 p53->p21 p27 p27/Kip1 p53->p27 CDK46 CDK4/6 p21->CDK46 p27->CDK46 CyclinD1->CDK46 CyclinD3->CDK46 G1_S_Transition G1/S Transition CDK46->G1_S_Transition CellCycleArrest G0/G1 Cell Cycle Arrest G1_S_Transition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of this compound (SY-1) in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_flow Flow Cytometry Analysis cluster_data Data Analysis & Interpretation CellCulture 1. Cell Culture (e.g., COLO 205) Treatment 2. Treatment with SY-1 and Controls CellCulture->Treatment MTT_Assay 3a. MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry 3b. Flow Cytometry Treatment->Flow_Cytometry IC50 IC50 Determination MTT_Assay->IC50 CellCycle Cell Cycle Analysis (Propidium Iodide) Flow_Cytometry->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant Conclusion Conclusion IC50->Conclusion CellCycleDist->Conclusion ApoptosisQuant->Conclusion

Caption: Experimental workflow for validating anti-cancer activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., COLO 205) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., SY-1) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Plate cells and treat with the compound of interest as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

This comparative guide underscores the promising anti-cancer properties of this compound, providing a solid foundation for further preclinical and clinical investigations into its therapeutic potential for colorectal cancer.

References

Efficacy of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological efficacy of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (DMB), a natural compound isolated from the medicinal mushroom Antrodia cinnamomea. Due to a lack of publicly available data on the direct comparative efficacy of DMB's synthetic analogs, this document also presents a case study on the structurally related compound, dillapiole, and its synthetic derivatives to offer insights into the structure-activity relationships within this class of molecules.

Efficacy of this compound (DMB)

DMB has demonstrated notable therapeutic potential in preclinical studies, exhibiting both anti-allergic and anti-inflammatory properties through distinct molecular mechanisms.

Anti-Allergic Activity

DMB has been shown to attenuate dendritic cell (DC)-mediated Th2 allergic responses, suggesting its potential as a novel agent for preventing or treating allergic diseases like food allergies.[1]

ParameterEffect of DMB
Cholera Toxin-induced BMDC MaturationReduced
Cholera Toxin-induced Cytokine ProductionReduced
cAMP Activation in CT-activated BMDCsBlocked
IL-33 Production in CT-activated BMDCsBlocked
IRF4/Tim4 Upregulation in CT-activated BMDCsBlocked
Symptoms of OVA-specific Food Allergy in miceAttenuated

The following diagram illustrates the proposed mechanism by which DMB inhibits the signaling cascade in dendritic cells, leading to a reduction in the Th2 allergic response.

DMB_Allergy_Pathway cluster_DC Dendritic Cell CT Cholera Toxin (CT) cAMP cAMP Activation CT->cAMP IL33 IL-33 Production cAMP->IL33 IRF4_Tim4 IRF4/Tim4 Upregulation IL33->IRF4_Tim4 Th2 Th2 Polarization IRF4_Tim4->Th2 DMB DMB DMB->cAMP inhibits DMB->IL33 inhibits DMB->IRF4_Tim4 inhibits

Caption: DMB's inhibition of the Th2 allergic response pathway.

The anti-allergic effects of DMB were evaluated using a murine food allergy model. Bone marrow-derived dendritic cells (BMDCs) were activated with cholera toxin (CT), a Th2 adjuvant. The study assessed the impact of DMB on BMDC maturation, cytokine production, and the subsequent Th2 polarization. Furthermore, the in vivo efficacy was determined by treating mice with DMB during ovalbumin (OVA) sensitization, followed by an evaluation of allergic symptoms and Th2 responses.[1]

Anti-inflammatory Activity

DMB also exhibits significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

The dose-dependent inhibitory effects of DMB on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in RAW264.7 macrophage cells are presented below.

Concentration of DMB (µM)NO Production (µM)TNF-α Production (% of LPS control)IL-1β Production (% of LPS control)
0 (LPS only)31.5100100
62.529.8Data not availableData not available
12528.2Data not availableData not available
25024.8Data not availableData not available
50015.5Data not availableData not available

Data for TNF-α and IL-1β were described as significantly decreased in a dose-dependent manner, but specific values were not provided in the abstract.

DMB's anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway and the induction of the antioxidant enzyme heme oxygenase-1 (HO-1).

DMB_Inflammation_Pathway cluster_Macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-1β) NFkB->Pro_inflammatory HO1 HO-1 Expression HO1->Pro_inflammatory DMB DMB DMB->TLR4 DMB->NFkB DMB->HO1

Caption: DMB's anti-inflammatory signaling pathway.

RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were co-treated with varying concentrations of DMB. The production of nitric oxide (NO) in the culture media was quantified using the Griess reagent assay. The expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines (TNF-α, IL-1β) were assessed. The molecular mechanism was investigated by examining the nuclear translocation of NF-κB and the expression of HO-1.

Synthesis of this compound (DMB)

A two-step synthesis for DMB has been described, starting from 2,3,4,5-tetramethoxytoluene.

DMB_Synthesis Start 2,3,4,5-tetramethoxytoluene Step1 Demethylation (AlCl3, CH2Cl2) Start->Step1 Intermediate 3,4-dihydroxy-2,5-dimethoxytoluene Step1->Intermediate Step2 Cyclization (CH2BrCl, K2CO3, DMF) Intermediate->Step2 End This compound (DMB) Step2->End

Caption: Synthetic pathway for DMB.

Efficacy Comparison with Synthetic Analogs: A Case Study of Dillapiole

Dillapiole (4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole) is a phenylpropanoid structurally similar to DMB. A study on dillapiole and its synthetic analog, di-hydrodillapiole, provides a framework for understanding how simple structural modifications can impact biological activity.

Comparative Experimental Data

The anti-inflammatory efficacy of dillapiole and its analogs was evaluated in a carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)% Inhibition of Edema (at 3 hours)
Dillapiole5035.2
Di-hydrodillapiole5038.5
Safrole50< 30
Isosafrole50< 30
Eugenol50< 30
Isoeugenol50< 30
Indomethacin (control)1045.1*

*p < 0.05 compared to the negative control group.[2]

These results indicate that both dillapiole and its reduced analog, di-hydrodillapiole, exhibit significant anti-inflammatory activity, with di-hydrodillapiole being slightly more potent.[2] The other tested analogs showed weaker activity.[2]

Synthesis of Dillapiole Analogs

The synthetic analogs of dillapiole were obtained through simple chemical reactions.

Dillapiole_Analogs Dillapiole Dillapiole Reduction Catalytic Reduction (H2, Pd/C) Dillapiole->Reduction Isomerization Isomerization Dillapiole->Isomerization Dihydrodillapiole Di-hydrodillapiole Reduction->Dihydrodillapiole Isodillapiole Isodillapiole Isomerization->Isodillapiole

Caption: Synthesis of dillapiole analogs.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. Animals were pre-treated with the test compounds (dillapiole, its analogs, or indomethacin) orally. After 30 minutes, a 1% carrageenan solution was injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema. The paw volume was measured at various time points (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema was calculated by comparing the increase in paw volume in the treated groups with the control group.[2]

Conclusion

This compound (DMB) is a promising bioactive compound with demonstrated anti-allergic and anti-inflammatory properties in preclinical models. Its mechanisms of action involve the modulation of key signaling pathways in immune cells. The case study of the structurally related compound, dillapiole, and its synthetic analog, di-hydrodillapiole, highlights that simple structural modifications, such as the saturation of a side chain, can influence the anti-inflammatory efficacy. This underscores the potential for developing novel therapeutic agents through the synthesis and screening of DMB analogs. However, further research is required to synthesize and evaluate the biological activities of DMB's own analogs to establish a clear structure-activity relationship and to fully explore its therapeutic potential.

References

4,7-Dimethoxy-5-methyl-1,3-benzodioxole versus other natural products in inhibiting [specific enzyme]

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the bioactivity of 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB), a natural product isolated from sources such as Antrodia cinnamomea, have not identified a specific enzyme that is directly inhibited by this compound. While research has highlighted its potential in modulating complex biological pathways, particularly in the context of immunology, publicly available data does not specify a direct molecular target in the form of a single enzyme.

Current scientific literature primarily focuses on the effects of DMB on cellular signaling cascades. For instance, studies have shown that DMB can attenuate dendritic cell-mediated Th2 allergic responses. The proposed mechanism of action involves the modulation of intracellular signaling pathways, including the inhibition of cyclic AMP (cAMP) activation and the downregulation of IL-33 production and the transcription factors IRF4 and Tim4. This indicates that the therapeutic effects of DMB may stem from its influence on broader signaling networks rather than the direct inhibition of a specific enzyme.

The broader class of 1,3-benzodioxole derivatives has been associated with various biological activities, including anti-tumor and anti-hyperlipidemic effects, where enzyme inhibition is often a key mechanism. However, these studies typically involve molecules with the 1,3-benzodioxole core structure but with different substitutions, and their findings cannot be directly extrapolated to this compound. For example, more complex synthetic derivatives of 1,3-benzodioxole have been developed as potent inhibitors of specific enzymes like c-Src and Abl kinases, but DMB itself has not been implicated in the inhibition of these or other specific enzymes.

A thorough review of existing research, including enzyme assay databases and pharmacological studies, did not yield any quantitative data, such as IC50 or Ki values, for the direct inhibition of a specific enzyme by this compound. Consequently, a comparative analysis with other natural products based on the inhibition of a common enzyme target is not feasible at this time.

Future Directions

Further research, including enzymatic screening and biochemical assays, would be necessary to identify if this compound has any direct enzyme inhibitory activity. Should a specific enzyme target be identified in the future, a comprehensive comparison guide could then be developed. For now, the scientific community's understanding of this particular natural product is centered on its role as a modulator of signaling pathways.

Logical Relationship of Current Understanding

To visualize the current understanding of this compound's mechanism of action, the following diagram illustrates its known effects on the dendritic cell signaling pathway.

G cluster_0 Dendritic Cell Th2 Adjuvant\n(e.g., Cholera Toxin) Th2 Adjuvant (e.g., Cholera Toxin) cAMP Activation cAMP Activation Th2 Adjuvant\n(e.g., Cholera Toxin)->cAMP Activation DMB 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole (DMB) DMB->cAMP Activation Inhibits IL-33 Production IL-33 Production DMB->IL-33 Production Inhibits IRF4/Tim4 Upregulation IRF4/Tim4 Upregulation DMB->IRF4/Tim4 Upregulation Inhibits cAMP Activation->IL-33 Production IL-33 Production->IRF4/Tim4 Upregulation Th2 Polarization Th2 Polarization IRF4/Tim4 Upregulation->Th2 Polarization

Caption: Known signaling pathway modulation by DMB in dendritic cells.

A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic techniques for the structural confirmation of the synthetic compound 4,7-Dimethoxy-5-methyl-1,3-benzodioxole. This compound and its derivatives are of interest in pharmaceutical research for their potential therapeutic properties. Accurate structural elucidation is a critical step in the development of any new chemical entity. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this target molecule. A comparison with X-ray crystallography as an alternative, definitive structural determination method is also discussed.

Overview of Spectroscopic Techniques

Spectroscopic methods are indispensable tools in modern chemistry for elucidating the structure of unknown compounds. These techniques rely on the interaction of electromagnetic radiation with a molecule to provide information about its connectivity, functional groups, and overall three-dimensional structure. For a molecule such as this compound, a combination of NMR, IR, and MS is typically employed for unambiguous structural confirmation.

G cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Carbon-Hydrogen Framework Carbon-Hydrogen Framework NMR->Carbon-Hydrogen Framework IR IR Functional Groups Functional Groups IR->Functional Groups MS MS Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is recommended.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

G Start Start Dissolve Sample in CDCl3 Dissolve Sample in CDCl3 Start->Dissolve Sample in CDCl3 Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample in CDCl3->Transfer to NMR Tube Acquire 1H Spectrum Acquire 1H Spectrum Transfer to NMR Tube->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Transfer to NMR Tube->Acquire 13C Spectrum Process & Analyze Data Process & Analyze Data Acquire 1H Spectrum->Process & Analyze Data Acquire 13C Spectrum->Process & Analyze Data End End Process & Analyze Data->End

Caption: General experimental workflow for NMR spectroscopy.

Spectroscopic Data for this compound
¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic-H~6.5Singlet1HH-6
Methylene-O~5.9Singlet2HO-CH₂-O
Methoxy-O~3.9Singlet3HO-CH₃ (C7)
Methoxy-O~3.8Singlet3HO-CH₃ (C4)
Methyl-Ar~2.2Singlet3HAr-CH₃
¹³C NMR (Experimental) Chemical Shift (δ, ppm) Assignment
Aromatic-C143.39C-4a/C-7a
Aromatic-C140.30C-4a/C-7a
Aromatic-C137.05C-4/C-7
Aromatic-C131.54C-4/C-7
Aromatic-C120.92C-5
Aromatic-C103.99C-6
Methylene-O101.32O-CH₂-O
Methoxy-O60.63O-CH₃
Methoxy-O56.23O-CH₃
Methyl-Ar15.47Ar-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

  • Thin Film (for liquids): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically subtract the background to produce the final IR spectrum.

G Start Start Prepare Sample (KBr/Neat) Prepare Sample (KBr/Neat) Start->Prepare Sample (KBr/Neat) Acquire Background Spectrum Acquire Background Spectrum Prepare Sample (KBr/Neat)->Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Process Data Process Data Acquire Sample Spectrum->Process Data End End Process Data->End

Caption: General experimental workflow for IR spectroscopy.

Spectroscopic Data for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch (ether)1250-1000Strong
C-O-C stretch (dioxole)~1040 and ~930Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used. Often coupled with a separation technique like Gas Chromatography (GC-MS).

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).

  • For GC-MS, the sample is typically diluted in a solvent like dichloromethane or hexane.

Data Acquisition:

  • The sample is introduced into the ionization source.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of each ion.

G Start Start Prepare Sample Solution Prepare Sample Solution Start->Prepare Sample Solution Inject into MS Inject into MS Prepare Sample Solution->Inject into MS Ionize Sample Ionize Sample Inject into MS->Ionize Sample Separate Ions by m/z Separate Ions by m/z Ionize Sample->Separate Ions by m/z Detect Ions & Generate Spectrum Detect Ions & Generate Spectrum Separate Ions by m/z->Detect Ions & Generate Spectrum End End Detect Ions & Generate Spectrum->End

Caption: General experimental workflow for Mass Spectrometry.

Mass Spectrometry Data for this compound
Technique m/z Value Interpretation
ESI-MS197[M+H]⁺ (Protonated Molecule)

Note: The experimental mass spectrometry data is sourced from patent literature[1]. The molecular weight of this compound is 196.20 g/mol .

Comparison with an Alternative Technique: X-ray Crystallography

While spectroscopic methods provide powerful tools for structural elucidation, X-ray crystallography stands as a definitive method for determining the absolute three-dimensional structure of a compound in the solid state.

Technique Principle Advantages Limitations
NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed information on molecular connectivity and stereochemistry in solution.Requires relatively larger sample amounts; spectra can be complex for large molecules.
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast, simple, and excellent for identifying functional groups.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules and their fragments.High sensitivity, provides molecular weight and formula, and structural clues from fragmentation.Can be destructive to the sample; isomerization can be difficult to distinguish.
X-ray Crystallography Analyzes the diffraction pattern of X-rays passing through a single crystal.Provides an unambiguous determination of the complete 3D molecular structure.Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state, which may differ from the solution state.

Conclusion

The structural confirmation of this compound is best achieved through a combination of spectroscopic techniques. NMR spectroscopy provides the fundamental carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental formula. While each technique offers unique insights, their combined application provides a comprehensive and confident structural assignment. For an unequivocal determination of the solid-state conformation, X-ray crystallography serves as the gold standard, provided a suitable crystal can be obtained.

References

A comparative study of different synthetic methodologies for 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole, a compound of interest in pharmaceutical research. The comparison focuses on key performance indicators such as reaction yields, conditions, and starting materials, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterMethodology 1: From 2,3,4,5-TetramethoxytolueneMethodology 2: Proposed Route from Piperonal
Starting Material 2,3,4,5-TetramethoxytoluenePiperonal
Number of Steps 25 (Proposed)
Overall Yield ~69.8%[1]Not explicitly reported, estimated based on individual step yields
Key Reactions Demethylation, Methylenation[1]Baeyer-Villiger Oxidation, Hydrolysis, Iodination, Methylation, Formylation, Reduction
Reagents & Conditions AlCl₃ or BCl₃, Dihalomethane, High Temperature[1]Peroxyacids, Base, Iodinating agents, Methylating agents, Formylating agents, Reducing agents
Scalability Potentially scalable for industrial applications[1]Feasibility on a large scale requires further investigation

Methodology 1: Synthesis from 2,3,4,5-Tetramethoxytoluene

This synthetic approach, detailed in a US patent, involves a two-step process commencing with the demethylation of 2,3,4,5-tetramethoxytoluene to form a catechol intermediate, which is subsequently converted to the target molecule by the formation of a methylenedioxy bridge.[1]

Experimental Protocol

Step 1: Synthesis of 3,4-Dihydroxy-2,5-dimethoxytoluene

In a flask under a nitrogen atmosphere, 2,3,4,5-tetramethoxytoluene (4.43 mmol) is dissolved in anhydrous dichloromethane (12 ml). Aluminum trichloride (AlCl₃, 9.77 mmol) is added in three portions with a 5-minute interval between each addition. The resulting mixture is stirred at room temperature for 30 minutes and then heated to 40°C for at least 16 hours.[1] Alternatively, boron trichloride (BCl₃) can be used for the demethylation.[1]

Step 2: Synthesis of this compound

The catechol intermediate from the previous step is reacted with a dihalomethane, such as bromochloromethane, in the presence of a high polar aprotic solvent like N,N-dimethylformamide (DMF) and a base (e.g., cesium carbonate) under a nitrogen atmosphere. The reaction mixture is heated to approximately 110°C for at least 16 hours.[1] The crude product is then purified by column chromatography (eluting with ethyl acetate/hexane = 1/5) to yield this compound as a colorless liquid.[1] The reported yield for this final step is 69.8%.[1]

Methodology 2: Proposed Multi-step Synthesis from Piperonal

This proposed synthetic route begins with the commercially available and cost-effective starting material, piperonal. This pathway involves a sequence of functional group transformations to build the desired substitution pattern on the 1,3-benzodioxole core.

Conceptual Experimental Workflow

G Piperonal Piperonal BV_Oxidation Baeyer-Villiger Oxidation Piperonal->BV_Oxidation Hydrolysis Hydrolysis BV_Oxidation->Hydrolysis Phenol 3,4-Methylenedioxyphenol Hydrolysis->Phenol Iodination Iodination Phenol->Iodination Iodo_Phenol Iodo-3,4-methylenedioxyphenol Iodination->Iodo_Phenol Methylation1 First Methylation Iodo_Phenol->Methylation1 Methoxy_Iodo Methoxy-iodo-derivative Methylation1->Methoxy_Iodo Methylation2 Second Methylation Methoxy_Iodo->Methylation2 Dimethoxy_Iodo Dimethoxy-iodo-derivative Methylation2->Dimethoxy_Iodo Formylation Formylation Dimethoxy_Iodo->Formylation Aldehyde 4,7-Dimethoxy-1,3-benzodioxole- 5-carbaldehyde Formylation->Aldehyde Reduction Reduction Aldehyde->Reduction Final_Product 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole Reduction->Final_Product

Caption: Proposed synthetic pathway from Piperonal.

Detailed Experimental Protocols (Literature-Based)

Step 1: Baeyer-Villiger Oxidation of Piperonal

Piperonal can be oxidized to the corresponding formate ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[2][3][4][5][6] The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Step 2: Hydrolysis to 3,4-Methylenedioxyphenol

The formate ester obtained from the Baeyer-Villiger oxidation is then hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol/water) to yield 3,4-methylenedioxyphenol.

Step 3: Iodination of 3,4-Methylenedioxyphenol

The selective iodination of phenols can be achieved using various reagents. A common method involves the use of iodine in the presence of a base or an oxidizing agent to direct the substitution to the desired positions on the aromatic ring.[7]

Step 4: Double Methylation

The two hydroxyl groups of the substituted catechol are then methylated. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.

Step 5: Formylation and Reduction to introduce the Methyl Group

A formyl group can be introduced onto the aromatic ring via electrophilic aromatic substitution, for instance, through a Vilsmeier-Haack or Duff reaction. The resulting aldehyde, 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde, can then be reduced to the target methyl group. A common method for the reduction of an aldehyde to a methyl group is the Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid).

Comparative Analysis and Logical Workflow

The choice between these two synthetic methodologies will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand.

G Start Synthetic Goal: This compound Method1 Methodology 1: From 2,3,4,5-Tetramethoxytoluene Start->Method1 Method2 Methodology 2: Proposed Route from Piperonal Start->Method2 Analysis Comparative Analysis Method1->Analysis Method2->Analysis Params Key Parameters: - Starting Material Availability - Number of Steps - Overall Yield - Reagent Cost & Hazard - Scalability Analysis->Params Decision Select Optimal Methodology Analysis->Decision

Caption: Decision workflow for selecting a synthetic route.

Conclusion

Methodology 1 offers a more direct, two-step route to this compound with a reported good yield, making it an attractive option if the starting material, 2,3,4,5-tetramethoxytoluene, is readily accessible. Methodology 2, while longer and currently conceptual, starts from the more common and likely more economical piperonal. The feasibility of this proposed route would need to be confirmed through experimental validation of each step to determine the overall yield and practicality. Researchers should carefully consider the trade-offs between the number of steps, overall yield, and the cost and availability of starting materials when selecting the most appropriate synthetic strategy for their needs.

References

A Comparative Guide to the Quantification of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct analytical methods applicable to the quantification of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole and its isomers. We will explore a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method. This objective comparison, supported by experimental data, will assist researchers in selecting the most appropriate analytical technique for their specific research needs.

Introduction to Analytical Techniques

The quantification of specific chemical entities in complex matrices is a cornerstone of pharmaceutical development and botanical research. The choice of analytical methodology is critical and is often a balance between sensitivity, selectivity, and the physicochemical properties of the analyte. For a compound like this compound, a small, aromatic molecule, both liquid and gas chromatography are viable approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography (GC) , on the other hand, is ideal for the analysis of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides a robust and reliable method for quantification, particularly in well-characterized matrices.

This guide will delve into the specifics of a validated LC-MS/MS method for the direct quantification of this compound and a validated GC-FID method for its close isomer, dillapiol, providing a valuable cross-method comparison.

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed through a series of validation parameters. Below is a summary of the key performance characteristics of the two methods.

ParameterLC-MS/MS for this compound[1]GC-FID for Dillapiol (Isomer)
Linearity (R²) > 0.997Not explicitly stated, but method was validated
Accuracy (Recovery) 87.55%–95.41%>97%
Precision (RSD) Intra-day: < 1.97%, Inter-day: < 2.53%Not explicitly stated, but method was validated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated

Experimental Protocols

A detailed understanding of the experimental setup is crucial for replicating and adapting these methods.

LC-MS/MS Method for this compound

This method was developed for the simultaneous determination of seven signature compounds, including this compound, in the fruiting body of Antrodia cinnamomea.[1]

  • Instrumentation : A liquid chromatograph coupled with a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Separation :

    • Column : Specific column details were not available in the abstract. A C18 reversed-phase column is typical for such analyses.

    • Mobile Phase : A gradient elution using a mixture of solvents, likely water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate : Typically around 0.2-0.5 mL/min for standard analytical columns.

  • Mass Spectrometric Detection :

    • Ionization Mode : Electrospray Ionization (ESI), likely in positive mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transition : For this compound, the specific transition of m/z 197/139 was used for quantification.[1]

  • Sample Preparation :

    • Extraction of the analyte from the matrix (e.g., fruiting body of Antrodia cinnamomea) using a suitable organic solvent.

    • Filtration of the extract to remove particulate matter.

    • Dilution of the extract to an appropriate concentration for LC-MS/MS analysis.

GC-FID Method for Dillapiol Quantification

This method was developed and validated for the determination of dillapiol in solutions, porcine ear skin samples, and receptor fluid.

  • Instrumentation : A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Separation :

    • Column : Specific column details were not available in the abstract. A non-polar or medium-polarity column (e.g., DB-5ms) is commonly used for essential oil components.

    • Carrier Gas : Helium or Hydrogen.

    • Temperature Program : A programmed temperature ramp to ensure the separation of volatile and semi-volatile components.

  • Detection :

    • Detector : Flame Ionization Detector (FID).

  • Sample Preparation (Headspace Extraction) :

    • Samples are placed in a sealed vial and heated to a specific temperature.

    • The volatile analytes, including dillapiol, partition into the headspace (the gas phase above the sample).

    • A sample of the headspace gas is automatically injected into the GC.

Method Comparison and Recommendations

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for complex matrices or when very low detection limits are required. The use of MRM significantly reduces background noise and interferences, leading to highly reliable quantification. However, the instrumentation is more expensive and requires a higher level of technical expertise to operate and maintain.

GC-FID is a robust, cost-effective, and widely available technique. For volatile compounds like dillapiol, it provides excellent separation and reliable quantification. The headspace extraction method is particularly advantageous for complex or "dirty" samples as it minimizes matrix effects by only introducing the volatile components into the instrument. While generally less sensitive than MS, FID provides a wide linear range and is less susceptible to matrix-induced ion suppression or enhancement.

For researchers working with trace levels of this compound in complex biological or botanical matrices, the LC-MS/MS method is highly recommended.

For routine quality control or when analyzing samples where the analyte is present at higher concentrations, the GC-FID method (adapted for the specific isomer) offers a reliable and economical alternative.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the key steps in each methodology.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_LCMS LC-MS/MS Method cluster_GCFID GC-FID Method (for Isomer) lc_prep Sample Preparation (Extraction, Filtration, Dilution) lc_sep Liquid Chromatography (Separation on C18 column) lc_prep->lc_sep lc_ion Electrospray Ionization (ESI) lc_sep->lc_ion lc_ms Tandem Mass Spectrometry (MRM: m/z 197 -> 139) lc_ion->lc_ms lc_data Data Acquisition & Quantification lc_ms->lc_data Comparison Comparison of Performance Metrics (Accuracy, Precision, Linearity) lc_data->Comparison gc_prep Sample Preparation (Headspace Incubation) gc_inj Headspace Injection gc_prep->gc_inj gc_sep Gas Chromatography (Separation on Capillary Column) gc_inj->gc_sep gc_det Flame Ionization Detection (FID) gc_sep->gc_det gc_data Data Acquisition & Quantification gc_det->gc_data gc_data->Comparison Analyte Sample containing This compound or its Isomer Analyte->lc_prep Analyte->gc_prep

Caption: Workflow for the cross-validation of LC-MS/MS and GC-FID methods.

LogicalRelationship Method Selection Logic Start Start: Quantification Needed Decision1 Complex Matrix or Trace Levels? Start->Decision1 Decision2 Volatile Analyte? Decision1->Decision2 No LCMS Select LC-MS/MS (High Sensitivity & Selectivity) Decision1->LCMS Yes Decision2->LCMS No GCFID Select GC-FID (Robust & Economical) Decision2->GCFID Yes End Method Selected LCMS->End GCFID->End

Caption: Decision tree for selecting an appropriate analytical method.

References

Elucidating the mechanism of action of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole through comparative studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

HUALIEN, Taiwan – A comprehensive analysis of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (DMB), a benzenoid compound isolated from the medicinal mushroom Antrodia cinnamomea, reveals its potent mechanism in attenuating allergic responses mediated by dendritic cells. This guide provides a comparative overview of DMB's mechanism of action against other immunomodulatory agents, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of allergy and immunology.

Abstract

Allergic diseases represent a significant global health challenge, driven by an overactive T helper 2 (Th2) immune response. Dendritic cells (DCs) are pivotal in initiating this response, making them a key target for therapeutic intervention. This compound (DMB) has emerged as a promising natural compound that can modulate DC function and mitigate allergic reactions. This comparison guide elucidates the mechanism of action of DMB and objectively compares its performance with other therapeutic alternatives targeting similar pathways. Experimental data and detailed protocols are provided to support the findings and facilitate further research.

Introduction

This compound is a bioactive compound derived from Antrodia cinnamomea, a mushroom with a long history in traditional Chinese medicine. Recent studies have demonstrated its significant anti-allergic properties. The primary mechanism of DMB involves the suppression of dendritic cell-mediated Th2 polarization, a critical step in the cascade of allergic sensitization.[1] This guide will delve into the molecular pathways affected by DMB and compare its action to other compounds that modulate the immune response through related mechanisms.

Mechanism of Action of this compound

Experimental evidence has shown that DMB exerts its anti-allergic effects by targeting key signaling molecules within dendritic cells. Specifically, DMB has been found to block the molecular processes involved in Th2 induction, including the activation of cyclic AMP (cAMP), the production of interleukin-33 (IL-33), and the upregulation of the transcription factor IRF4 and the cell surface molecule Tim4 in cholera toxin-activated bone marrow-derived dendritic cells (BMDCs).[1]

By inhibiting these critical checkpoints, DMB effectively reduces the maturation of BMDCs and their production of cytokines that promote a Th2 response.[1] This multifaceted mechanism of action makes DMB a compelling candidate for the development of novel anti-allergic therapies.

DMB_Mechanism_of_Action cluster_DC Dendritic Cell cluster_pathway Signaling Cascade CT Cholera Toxin (Allergen Adjuvant) cAMP cAMP Activation CT->cAMP activates DMB 4,7-Dimethoxy-5-methyl- 1,3-benzodioxole (DMB) DMB->cAMP inhibits IL33 IL-33 Production DMB->IL33 inhibits IRF4_Tim4 IRF4/Tim4 Upregulation DMB->IRF4_Tim4 inhibits cAMP->IL33 IL33->IRF4_Tim4 DC_Maturation DC Maturation & Th2 Polarization IRF4_Tim4->DC_Maturation

Figure 1. Mechanism of action of DMB in dendritic cells.

Comparative Analysis with Alternative Compounds

To provide a broader context for the therapeutic potential of DMB, its mechanism of action is compared with other classes of compounds that target similar pathways to modulate allergic responses.

Target PathwayThis compound (DMB)Phosphodiesterase 4 (PDE4) InhibitorsIL-33 InhibitorsIRF4 InhibitorsTIM-4 Inhibitors
Primary Target(s) cAMP, IL-33, IRF4, Tim4Phosphodiesterase 4Interleukin-33Interferon Regulatory Factor 4T-cell immunoglobulin and mucin-domain containing-4
Mechanism of Action Blocks cAMP activation, IL-33 production, and IRF4/Tim4 upregulation.[1]Increase intracellular cAMP levels by preventing its degradation, leading to reduced inflammatory cytokine production.Neutralize IL-33 or block its receptor (ST2), preventing downstream signaling.Inhibit the transcriptional activity of IRF4, a key regulator of DC-mediated Th2 responses.Block TIM-4 signaling, which can influence T-cell activation and differentiation.
Reported Effects in Dendritic Cells Reduces maturation and Th2-polarizing cytokine production.[1]Reduce the production of pro-inflammatory cytokines like IL-12 and TNF-α.[2]Can prevent DC activation and their ability to prime Th2 responses.[3]Genetic loss or inhibition of IRF4 in DCs impairs their ability to promote Th2 differentiation.[4]Blockade of TIM-4 on DCs can lead to the induction of regulatory T cells and suppress Th2 differentiation.[5][6]
Therapeutic Application Potential for treating food allergies and other Th2-mediated allergic diseases.[1]Used in the treatment of inflammatory diseases such as atopic dermatitis and psoriasis.Investigational for asthma and other allergic diseases.Investigational for various immune-related disorders.Investigational for autoimmune and inflammatory diseases.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of protocols relevant to the study of DMB and its comparators.

Bone Marrow-Derived Dendritic Cell (BMDC) Culture and Maturation

Objective: To generate and mature BMDCs for in vitro studies.

Protocol Summary:

  • Harvest bone marrow cells from the femurs and tibias of mice.

  • Lyse red blood cells using a suitable lysis buffer.

  • Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • On day 3, add fresh medium containing GM-CSF to the culture.

  • On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.

  • To induce maturation, re-plate the immature BMDCs and stimulate with an agent such as cholera toxin (1 µg/mL) or lipopolysaccharide (LPS) for 24 hours.

  • Assess maturation by analyzing the expression of surface markers like CD40, CD80, CD86, and MHC class II by flow cytometry.

BMDC_Workflow Start Harvest Bone Marrow from Mice RBC_Lysis Red Blood Cell Lysis Start->RBC_Lysis Culture Culture with GM-CSF (6 days) RBC_Lysis->Culture Harvest_Immature Harvest Immature BMDCs Culture->Harvest_Immature Stimulation Stimulate with Cholera Toxin/LPS (24h) Harvest_Immature->Stimulation Analysis Analyze Mature BMDCs (Flow Cytometry) Stimulation->Analysis

Figure 2. Workflow for BMDC generation and maturation.

Measurement of Cytokine Production (IL-33) by ELISA

Objective: To quantify the concentration of IL-33 in cell culture supernatants.

Protocol Summary:

  • Coat a 96-well plate with a capture antibody specific for IL-33 and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for IL-33.

  • Incubate and wash the plate, then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate and wash the plate, then add a substrate solution (e.g., TMB) to develop the color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-33 in the samples based on the standard curve.

Intracellular cAMP Measurement

Objective: To measure the levels of cyclic AMP within cells.

Protocol Summary:

  • Culture cells in a 96-well plate and treat with the test compounds (e.g., DMB, PDE4 inhibitors) and a stimulator (e.g., cholera toxin).

  • Lyse the cells to release intracellular contents.

  • Use a competitive enzyme immunoassay (EIA) kit for cAMP detection.

  • Add the cell lysates and standards to a plate pre-coated with a cAMP-specific antibody, along with a fixed amount of HRP-labeled cAMP.

  • During incubation, the unlabeled cAMP in the samples/standards competes with the HRP-labeled cAMP for binding to the antibody.

  • After washing, add a substrate solution. The intensity of the resulting color is inversely proportional to the concentration of cAMP in the samples.

  • Measure the absorbance and determine the cAMP concentration from the standard curve.

Western Blot for IRF4 Expression

Objective: To detect and quantify the expression of the IRF4 protein in cell lysates.

Protocol Summary:

  • Lyse the treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for IRF4 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates a unique and multi-targeted approach to suppressing the allergic response by inhibiting key signaling events in dendritic cells. Its ability to simultaneously block cAMP activation, IL-33 production, and IRF4/Tim4 upregulation distinguishes it from other immunomodulatory agents that typically target a single molecule or pathway. This comparative analysis highlights the potential of DMB as a lead compound for the development of novel therapeutics for allergic diseases. The provided experimental protocols offer a foundation for further investigation into its precise mechanism and efficacy. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic utility of this promising natural product.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant working environment. This document provides a detailed protocol for the safe disposal of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole, a compound used in various research applications. Adherence to these procedures is crucial for minimizing environmental impact and maintaining laboratory safety.

Physicochemical Properties

PropertyValueSource
CAS Number 165816-66-0[1][2]
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.20 g/mol [2]
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Flash Point Data not available
Toxicity Data (LD50/LC50) Data not available

Experimental Protocol for Disposal

The following step-by-step procedure outlines the recommended method for the disposal of this compound, synthesized from safety data sheets of structurally related compounds.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If working in an area with inadequate ventilation or if there is a risk of aerosolization, a respirator may be necessary.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal.

  • Do not allow the chemical to enter drains or waterways.

3. Waste Collection and Storage:

  • All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Disposal Procedure:

  • The primary and recommended method of disposal is through a licensed chemical waste disposal company.

  • The waste may be incinerated in a permitted hazardous waste incinerator.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After thorough cleaning, the container may be recycled or disposed of as non-hazardous waste, depending on local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway start Chemical in Use waste_gen Waste Generated (Unused chemical, contaminated materials, empty containers) start->waste_gen Process complete assessment Is the waste contaminated with This compound? waste_gen->assessment hazardous_waste Treat as Hazardous Waste: - Collect in labeled, sealed container - Store in designated area assessment->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste (e.g., triple-rinsed containers) assessment->non_hazardous_waste No (e.g., properly decontaminated) disposal_facility Transfer to Licensed Chemical Waste Disposal Facility hazardous_waste->disposal_facility non_hazardous_waste->disposal_facility

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4,7-Dimethoxy-5-methyl-1,3-benzodioxole was located. The following guidance is synthesized from safety data for structurally related benzodioxole derivatives and general principles of laboratory safety. It is imperative to treat this compound with caution and handle it as potentially hazardous.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined are designed to ensure the safe management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE) Requirements

Effective protection against exposure is critical. The following table summarizes the recommended PPE for handling this compound, based on common practices for similar aromatic ethers and benzodioxole compounds.

Protection Type Specification Rationale & Best Practices
Hand Protection Chemical-resistant gloves (Nitrile recommended for splash protection).[1][2][3]Treat nitrile gloves as splash protection only and replace them immediately if contact with the chemical occurs. For prolonged or immersive contact, consider thicker gloves or alternative materials like Viton™, though dexterity may be reduced.[1][4] Always inspect gloves for any signs of degradation or puncture before use.
Eye & Face Protection Chemical splash goggles or safety glasses with side shields.[3]To prevent eye contact from splashes or aerosols, approved eye protection is mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin & Body Protection Laboratory coat or chemical-resistant apron.A lab coat should be worn to protect against skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5]Handling procedures should be performed in a fume hood to minimize inhalation exposure. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[6]

Operational Plan: Step-by-Step Chemical Handling

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Pre-Handling and Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review this safety guide and any available safety information for structurally similar compounds.
  • Assemble PPE: Ensure all required PPE is available and in good condition.
  • Prepare Workspace: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure the workspace is clean and uncluttered.
  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling the Chemical:

  • Grounding: When transferring the chemical, ground and bond containers and receiving equipment to prevent static discharge, especially if it is a flammable liquid.[6][7]
  • Avoid Contact: Use non-sparking tools for transfers.[6][7] Avoid direct contact with skin and eyes.[7]
  • Aerosol Prevention: Avoid the formation of dust and aerosols.[7]
  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling the chemical.

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
  • Incompatibilities: Store away from strong oxidizing agents and acids.[8]

4. Accidental Release Measures:

  • Evacuation: Evacuate personnel from the immediate spill area.
  • Ventilation: Ensure adequate ventilation.
  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.
  • Collection: Collect the spilled material and absorbent into a suitable, closed container for disposal.[6][7]
  • Decontamination: Clean the spill area thoroughly.

5. First Aid Procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[8] Seek medical attention if irritation develops.
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]

6. Disposal Plan:

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper classification.[5]
  • Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not allow the chemical to enter drains or sewer systems.[6]
  • Container Disposal: Contaminated containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make them unusable before disposal in a sanitary landfill.[6]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe Handling Workflow for this compound A 1. Preparation - Review SDS/Safety Guide - Assemble PPE - Prepare Fume Hood B 2. Chemical Handling - Ground Equipment - Transfer Chemical - Avoid Contact & Aerosols A->B Proceed with caution C 3. Post-Handling - Tightly Seal Container - Clean Workspace B->C After completion F Emergency Procedures (Spill, Exposure) B->F If incident occurs D 4. Storage - Cool, Dry, Ventilated Area - Check Incompatibilities C->D For storage E 5. Waste Disposal - Segregate Waste - Label Container - Arrange for Licensed Disposal C->E For disposal G First Aid - Inhalation -> Fresh Air - Skin -> Wash with Water - Eyes -> Eyewash Station - Ingestion -> Seek Medical Aid F->G In case of exposure H Spill Response - Evacuate & Ventilate - Contain with Absorbent - Collect in Sealed Container F->H In case of spill

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dimethoxy-5-methyl-1,3-benzodioxole
Reactant of Route 2
Reactant of Route 2
4,7-Dimethoxy-5-methyl-1,3-benzodioxole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。